molecular formula C9H9BrO2S B2372978 Methyl 4-bromo-2-(methylthio)benzoate CAS No. 1824127-03-8

Methyl 4-bromo-2-(methylthio)benzoate

Cat. No.: B2372978
CAS No.: 1824127-03-8
M. Wt: 261.13
InChI Key: YJLVEWVNFFFEAF-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(methylthio)benzoate is a useful research compound. Its molecular formula is C9H9BrO2S and its molecular weight is 261.13. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-bromo-2-(methylthio)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-2-(methylthio)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-2-methylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c1-12-9(11)7-4-3-6(10)5-8(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLVEWVNFFFEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of Methyl 4-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In modern drug discovery and advanced materials science, the strategic selection of highly functionalized building blocks dictates the efficiency of downstream synthetic campaigns. Methyl 4-bromo-2-(methylthio)benzoate (CAS: 1824127-03-8) represents a premier trifunctional scaffold[1]. By integrating a halogen cross-coupling handle, a redox-active thioether, and a masked carboxylic acid within a single aromatic system, this molecule offers orthogonal reactivity. This whitepaper provides a rigorous physicochemical profile and details field-proven, self-validating protocols for manipulating this scaffold, specifically tailored for researchers developing complex heterocyclic therapeutics, such as Tyk-2 inhibitors modulating IL-12/IL-23 pathways[2].

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of a building block is critical for predicting its behavior in both synthetic environments (solubility, reactivity) and biological systems (lipophilicity, polar surface area). The steric bulk of the ortho-methylthio group relative to the ester forces the ester carbonyl slightly out of coplanarity with the aromatic ring, subtly altering its hydrolysis kinetics compared to an unsubstituted benzoate.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Practical Implication
CAS Number 1824127-03-8Unique identifier for procurement and database indexing[1].
Molecular Formula C9H9BrO2SDefines the trifunctional nature of the scaffold.
Molecular Weight 261.14 g/mol Low MW allows for significant downstream elaboration without exceeding Lipinski's Rule of 5[1].
Physical State SolidFacilitates easy weighing, handling, and benchtop stability at standard shipping temperatures (<77°F)[3].
Purity Standard NLT 98%Critical for transition-metal catalysis to prevent catalyst poisoning by trace sulfur impurities[1].
Predicted LogP ~3.2High lipophilicity dictates the use of non-polar or moderately polar organic solvents (e.g., DCM, Dioxane) in synthesis.
Topological PSA 51.5 ŲComprises contributions from the ester (26.3 Ų) and thioether (25.2 Ų); relevant for predicting membrane permeability of early-stage derivatives.

Mechanistic Utility in Drug Design

The architecture of Methyl 4-bromo-2-(methylthio)benzoate is designed for chemoselective manipulation. As a Senior Application Scientist, I approach this molecule as a three-point reaction hub:

  • The C4-Bromo Handle (Cross-Coupling): The bromo group is positioned para to the electron-withdrawing methyl ester. This electronic deficiency accelerates the oxidative addition step in Palladium(0)-catalyzed cycles (e.g., Suzuki, Buchwald-Hartwig), allowing for milder reaction conditions compared to unactivated aryl bromides.

  • The C2-Methylthio Group (Redox & Desulfuration): Thioethers are highly versatile. They can undergo desulfurative cross-coupling[4], or they can be selectively oxidized to sulfoxides or sulfones. Converting the thioether to a sulfone drastically increases the hydrogen-bond acceptor capacity of the molecule and further depletes electron density from the aromatic ring, which can be leveraged to activate the ring for subsequent Nucleophilic Aromatic Substitution (

    
    ).
    
  • The C1-Methyl Ester (Amidation Precursor): Serving as a masked carboxylic acid, the methyl ester is stable under the neutral-to-basic conditions of cross-coupling. It can be unmasked via basic saponification to yield a benzoic acid derivative, ready for peptide coupling to complex amines.

Reaction Pathway Visualization

The following diagram maps the orthogonal reactivity pathways available to this scaffold, illustrating how each functional group can be selectively activated.

G Core Methyl 4-bromo-2-(methylthio)benzoate (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (C4-Br Activation) Core->Suzuki Pd(0), Ar-B(OH)2 Base, Heat Oxidation mCPBA Oxidation (C2-SMe Activation) Core->Oxidation 2 eq. mCPBA DCM, 0°C Hydrolysis Saponification (C1-COOMe Activation) Core->Hydrolysis LiOH, THF/H2O RT Biaryl Biaryl Derivative (Extended π-System) Suzuki->Biaryl Sulfone Sulfone Derivative (Strong H-Bond Acceptor) Oxidation->Sulfone Acid Benzoic Acid Derivative (Amidation Precursor) Hydrolysis->Acid

Figure 1: Orthogonal reactivity pathways of Methyl 4-bromo-2-(methylthio)benzoate.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action, ensuring researchers understand why a parameter is set, rather than just what to do.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

This protocol constructs a biaryl system while preserving the ester and thioether functionalities.

  • Preparation & Solvent Selection: In an oven-dried Schlenk flask, dissolve Methyl 4-bromo-2-(methylthio)benzoate (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a 4:1 mixture of 1,4-Dioxane and

    
     (10 mL).
    
    • Causality: Dioxane provides excellent solubility for the organic components, while water is necessary to dissolve the inorganic base and accelerate the crucial transmetalation step.

  • Base Addition: Add

    
     (2.0 mmol).
    
    • Causality: The base activates the boronic acid by forming an electron-rich, reactive boronate complex, which is essential for transmetalation with the Pd(II) intermediate.

  • Deoxygenation (Critical Step): Sparge the solution with argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, completely halting the catalytic cycle.

  • Catalyst Introduction: Add

    
     (0.05 mmol).
    
    • Causality: The bidentate dppf ligand enforces a cis-geometry on the Palladium center, which drastically accelerates the final reductive elimination step to yield the biaryl product.

  • Heating & Validation: Heat to 90 °C for 4-6 hours. Monitor via LC-MS.

    • Causality & Validation: The electron-withdrawing para-ester accelerates oxidative addition, allowing for relatively mild heating. The reaction is self-validating when LC-MS shows the disappearance of the 261 m/z starting material and the appearance of the

      
       biaryl mass.
      
  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over anhydrous

    
    .
    
    • Causality: Brine removes the water-soluble inorganic salts and base, while

      
       removes residual moisture prior to concentration and purification.
      
Protocol 2: Selective Oxidation of the C2-Thioether to Sulfone

This protocol modulates the electronic and hydrogen-bonding profile of the scaffold.

  • Dissolution: Dissolve the core scaffold (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere.

    • Causality: DCM is an aprotic, non-nucleophilic solvent that stabilizes the polar transition states of the oxidation without reacting with the peroxyacid.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The oxidation of sulfides by mCPBA is highly exothermic. Starting at 0 °C prevents thermal runaway and suppresses unwanted Baeyer-Villiger oxidation of the ester.

  • Oxidant Addition: Slowly add mCPBA (2.2 mmol, assuming 70-75% purity) in small portions.

    • Causality: Exactly 2.0+ equivalents are required to fully oxidize the intermediate sulfoxide to the sulfone. Portion-wise addition maintains thermal control.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

    • Causality: The first oxidation to sulfoxide is rapid at 0 °C, but the second oxidation to sulfone is slower due to the electron-withdrawing nature of the newly formed sulfoxide, requiring room temperature thermal energy to reach completion.

  • Quenching & Validation: Quench with saturated aqueous

    
    , then wash with saturated aqueous 
    
    
    
    .
    • Causality & Validation:

      
       safely reduces any unreacted explosive peroxides. 
      
      
      
      neutralizes the m-chlorobenzoic acid byproduct, partitioning it into the aqueous layer. Validation is achieved via
      
      
      -NMR, observing the shift of the
      
      
      singlet from ~2.4 ppm downfield to ~3.1 ppm.

References

Sources

Structural Elucidation and Synthetic Utility of Methyl 4-bromo-2-(methylthio)benzoate: A Trifunctional Scaffold for API Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate molecular scaffolds that offer maximum synthetic versatility with minimal steric hindrance. Methyl 4-bromo-2-(methylthio)benzoate (CAS: 1824127-03-8) represents a highly privileged building block in modern drug discovery [1]. Its unique trifunctional nature—comprising a methyl ester, a methylthio ether, and an aryl bromide—enables orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and field-proven synthetic workflows, offering researchers a self-validating guide to leveraging this compound in Active Pharmaceutical Ingredient (API) development.

Physicochemical Profiling & Structural Dynamics

Before deploying a scaffold in high-throughput library synthesis or scale-up, a rigorous understanding of its physicochemical baseline is mandatory [2].

PropertyValue
Chemical Name Methyl 4-bromo-2-(methylthio)benzoate
CAS Registry Number 1824127-03-8
Molecular Formula C9H9BrO2S
Molecular Weight 261.14 g/mol
MDL Number MFCD22488927
SMILES String COC(=O)C1=C(SC)C=C(Br)C=C1
Appearance Solid (typically off-white to pale yellow)
Purity Standard ≥ 98% (HPLC)

Structural Causality: The reactivity of this molecule is governed by the electronic push-pull system of its substituents. The methyl ester at C1 is strongly electron-withdrawing, activating the aromatic core. The bromo group at C4 provides a classic handle for transition-metal catalysis. Crucially, the methylthio group at C2 is mildly electron-donating but can be cleanly oxidized to a sulfone, reversing its electronic nature to strongly electron-withdrawing, thereby activating the C2 position for nucleophilic attack.

Orthogonal Reactivity Mapping (The "Why")

In complex API synthesis, the sequence of functional group manipulation is critical. This scaffold allows for orthogonal modifications—meaning one site can be reacted without interfering with the others.

ReactivityMap Core Methyl 4-bromo-2-(methylthio)benzoate (Core Scaffold) Site1 C1: Methyl Ester (Hydrolysis / Amidation) Core->Site1 Site2 C2: Methylthio Group (Oxidation / SNAr) Core->Site2 Site4 C4: Bromo Group (Pd-Catalyzed Cross-Coupling) Core->Site4

Orthogonal reactivity map highlighting the three distinct sites for chemical diversification.

  • C4 (Bromo): The primary site for C-C or C-N bond formation via Palladium-catalyzed cross-coupling.

  • C2 (Methylthio): Serves as a masked leaving group. Oxidation to the sulfone enables Nucleophilic Aromatic Substitution (SNAr).

  • C1 (Methyl Ester): Typically reserved for the final stages of synthesis, it can be hydrolyzed to a carboxylic acid for amide coupling, avoiding premature poisoning of metal catalysts by free carboxylic acids.

Validated Synthetic Workflows & Protocols

The following protocols are designed as self-validating systems, incorporating specific stoichiometric and mechanistic rationales to ensure reproducibility in the lab.

Workflow A: C4-Diversification via Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: For the cross-coupling of the aryl bromide, we select Pd(dppf)Cl₂ as the pre-catalyst [3]. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a wide bite angle (~96°), which accelerates the reductive elimination step—often the rate-limiting step in sterically hindered substrates. Potassium carbonate (K₂CO₃) is used as the base to facilitate the transmetalation of the boronic acid.

SuzukiWorkflow Start Aryl Bromide (1.0 equiv) Reagents Boronic Acid (1.2 eq) Pd(dppf)Cl2 (5 mol%) K2CO3 (2.0 eq) Start->Reagents Reaction Cross-Coupling Dioxane/H2O (4:1) 90°C, 12h Reagents->Reaction Workup Aqueous Workup (EtOAc / Brine) Reaction->Workup Product C4-Arylated Product (>85% Yield) Workup->Product

Standardized workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling at the C4 position.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N₂/Argon), add Methyl 4-bromo-2-(methylthio)benzoate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Self-Validation Check: Ensure the catalyst is a vibrant red/orange powder; a dark brown or black appearance indicates degradation to Pd(0) black.

  • Solvent: Add a thoroughly degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS until the starting material mass (m/z 261/263) is fully consumed.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow B: C2-Activation via Oxidation and SNAr

Mechanistic Rationale: The methylthio ether is inherently a poor leaving group. By oxidizing it to a methyl sulfone (-SO₂CH₃) using meta-chloroperoxybenzoic acid (mCPBA), we achieve two goals: we create an excellent leaving group and we highly activate the C2 position for SNAr due to the strong electron-withdrawing nature of the sulfone, synergizing with the adjacent ester [4][5].

Step-by-Step Protocol:

  • Oxidation: Dissolve the thioether intermediate in anhydrous Dichloromethane (DCM) at 0°C.

  • Reagent Addition: Slowly add mCPBA (2.2 equiv) in portions. Causality: Using strictly 2.2 equivalents ensures complete conversion to the sulfone, bypassing the intermediate sulfoxide without over-oxidizing other sensitive moieties.

  • Reaction: Stir at room temperature for 4 hours. Self-Validation Check: TLC will show a highly polar spot (sulfoxide intermediate) rapidly converting to a moderately polar spot (sulfone product).

  • Quench: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant, followed by saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.

  • SNAr Displacement: Isolate the sulfone, dissolve in DMF, add the desired nucleophile (e.g., a primary amine, 1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Heat to 80°C for 8 hours to yield the C2-substituted product.

Analytical Validation Protocol

To ensure scientific integrity, the core scaffold and its derivatives must be validated using orthogonal analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic singlet of the methyl ester at ~3.90 ppm (3H) and the methylthio singlet at ~2.45 ppm (3H). The aromatic region will display a distinct 1,2,4-substitution pattern: a doublet with a small J coupling for the proton between the thioether and bromide, a doublet of doublets, and a large J doublet.

  • LC-MS (ESI+): The parent compound will exhibit a distinct isotopic pattern at m/z 261.0 and 263.0 (in a 1:1 ratio), confirming the presence of a single bromine atom.

References
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide and Mechanistic Insights Source: Yoneda Labs URL: [Link]

  • Title: Are Electron-Withdrawing Groups Affecting Polyester Hydrolysis? A Comprehensive Study on Poly(thioether-ester)s and Poly(sulfone-ester)s Source: ACS Publications (Macromolecules) URL: [Link]

Solubility Profile of Methyl 4-bromo-2-(methylthio)benzoate in Organic Solvents: A Technical Guide for Process Chemistry and Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-bromo-2-(methylthio)benzoate (CAS: 1824127-03-8)[1] is a highly functionalized benzoate ester utilized as a critical intermediate in advanced organic synthesis, cross-coupling reactions, and active pharmaceutical ingredient (API) development. Due to its structural features—a lipophilic aromatic ring, a heavy halogen (bromine), a thioether, and an ester group—it exhibits a distinct solubility profile heavily skewed towards non-polar and polar aprotic organic solvents. This whitepaper provides a comprehensive framework for predicting, determining, and interpreting the solubility of this compound across various organic solvents.

Physicochemical Profiling & Predictive Solubility

The Causality Behind the Profile: The compound's molecular weight (261.14 g/mol )[1] and lack of traditional hydrogen-bond donors (like -OH or -NH₂) dictate its solvation mechanics. It relies primarily on dispersion forces (London forces) and dipole-dipole interactions.

Using the framework of [2], we can predict the miscibility of the compound by analyzing the cohesive energy density. The Relative Energy Difference (RED) dictates that solvents with an HSP sphere close to the solute (RED < 1) will act as excellent solvents[2]. Because the compound is dominated by dispersive (


) and polar (

) forces, it will readily dissolve in aprotic systems but resist highly hydrogen-bonded (

) networks like water or cold alcohols.
Table 1: Predicted Solubility Profile in Common Organic Solvents at 25°C
Solvent ClassSolventPredicted SolubilityRationale (HSP & Intermolecular Forces)
Non-Polar / Halogenated Dichloromethane (DCM)> 200 mg/mL (High)Strong dispersion force matching; ideal for extraction.
Polar Aprotic Tetrahydrofuran (THF)> 150 mg/mL (High)Favorable dipole-dipole interactions with the ester group.
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 mg/mL (High)High polarity accommodates the thioether and bromo groups.
Moderately Polar Ethyl Acetate (EtOAc)50 - 100 mg/mL (Moderate)Structural similarity to the benzoate ester promotes solvation.
Polar Protic Methanol / Ethanol< 20 mg/mL (Low)High hydrogen-bonding capacity of the solvent excludes the solute.
Non-Polar Aliphatic Heptane / Hexane< 5 mg/mL (Very Low)Lacks the polarizability to solvate the ester and thioether dipoles.

Strategic Solvent Selection for Process Chemistry

Selecting the right solvent is not merely about maximizing solubility; it is about controlling the thermodynamic state of the process.

  • Reaction Solvents (DCM, THF): High solubility ensures homogeneous catalytic conditions (e.g., in Suzuki-Miyaura couplings involving the bromo position).

  • Crystallization Solvents (EtOH/Heptane): Binary solvent systems are often required for purification. The [3] is highly effective for predicting solute solubility in binary mixtures at various temperatures. By dissolving the compound in a "good" solvent (EtOAc) and titrating in an "anti-solvent" (Heptane), chemists can precisely control supersaturation and crystal nucleation.

  • Analytical Assays (DMSO): For biological or high-throughput screening, DMSO is chosen because it prevents premature precipitation upon serial dilution into aqueous buffers.

G Target Target Application Reaction Process Chemistry (High Solubility) Target->Reaction Crystal Crystallization (Temp-Dependent) Target->Crystal Assay Analytical Assay (Stable Stock) Target->Assay Sol1 DCM, THF, Toluene (δd dominant) Reaction->Sol1 Maximize throughput Sol2 EtOH, EtOAc, Heptane (Anti-solvent tuning) Crystal->Sol2 Control supersaturation Sol3 DMSO, DMF (High δp, δh) Assay->Sol3 Prevent precipitation

Fig 1: Strategic solvent selection logic based on target application and Hansen parameters.

Experimental Methodology: Equilibrium Solubility Determination

To transition from predictive models to empirical data, the thermodynamic equilibrium solubility must be measured. The "Shake-Flask Method" is the gold standard for this, as outlined in[4].

Self-Validating System Design: The protocol below is designed to be self-validating. By requiring sampling at two different time points (24h and 48h), the system internally verifies that thermodynamic equilibrium has been reached. If the concentration remains constant across both time points, saturation is confirmed.

Step-by-Step Shake-Flask Protocol:
  • Preparation of Solid Excess: Weigh approximately 50 mg of Methyl 4-bromo-2-(methylthio)benzoate into a 4 mL amber glass vial. Expert Insight: Amber glass is critical here to prevent potential photo-degradation of the bromo-aromatic system during extended incubation.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure a visible excess of solid remains. If all solid dissolves, add more API until a suspension is maintained.

  • Isothermal Equilibration: Seal the vial tightly using PTFE-lined caps (to prevent solvent evaporation or extraction of plasticizers). Place the vial in an isothermal shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 hours[4].

  • Phase Separation (Critical Step): Remove the vial and immediately filter the suspension using a 0.22 µm PTFE syringe filter. Expert Insight: The filtration must occur precisely at the incubation temperature (25°C). If the solution is allowed to cool on the benchtop, the compound will rapidly precipitate, leading to falsely low solubility readings. PTFE is mandated because highly lipophilic compounds may adsorb onto Nylon or Cellulose Acetate membranes.

  • Gravimetric Dilution: Accurately weigh an aliquot of the filtrate and dilute it immediately with a compatible mobile phase (e.g., Acetonitrile) to prevent precipitation prior to HPLC analysis.

  • Equilibrium Verification: Repeat steps 3-5 at the 48-hour mark to confirm equilibrium[4].

G Start Solid Compound (Excess API) Solvent Organic Solvent Addition Start->Solvent Incubate Isothermal Equilibration (Shake-Flask, 24-48h) Solvent->Incubate Suspend Filter Phase Separation (PTFE Filtration at Temp) Incubate->Filter Saturated Solution Dilute Gravimetric Dilution (Prevent Precipitation) Filter->Dilute Aliquot Analyze HPLC-UV Analysis & Quantification Dilute->Analyze Assay

Fig 2: Equilibrium solubility profiling workflow from solid suspension to HPLC quantification.

Analytical Quantification Workflow

Quantification of the diluted aliquots should be performed using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV).

  • Column: C18 Reverse Phase (e.g., 50 x 4.6 mm, 1.8 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The lipophilicity of the compound requires a high organic composition (e.g., starting at 50% ACN and ramping to 95% ACN) for proper elution.

  • Detection: UV absorbance at ~254 nm (due to the conjugated aromatic benzoate system).

  • Calibration: A 5-point calibration curve using a certified reference standard dissolved in DMSO.

Conclusion

The solubility profile of Methyl 4-bromo-2-(methylthio)benzoate is heavily dictated by its lack of hydrogen-bond donors and high polarizability. By leveraging Hansen Solubility Parameters[2] for predictive screening and the USP <1236> shake-flask method[4] for empirical validation, researchers can optimize reaction conditions, design efficient crystallization purifications using Jouyban-Acree binary models[3], and ensure robust analytical quantification throughout the drug development lifecycle.

References

  • Boroncore. "1824127-03-8 | Methyl 4-bromo-2-(methylthio)benzoate Product Specifications."

  • Industrial & Engineering Chemistry Research (ACS Publications). "Solubility of Oxygen in Organic Solvents and Calculation of the Hansen Solubility Parameters."

  • Biorelevant. "USP <1236>: Solubility Measurements Chapter Overview."

  • Journal of Chemical Information and Modeling (ACS Publications). "Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures."

Sources

Methyl 4-bromo-2-(methylthio)benzoate: An Underutilized Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Building Block with Latent Potential

In the vast landscape of chemical building blocks for drug discovery, certain molecules, despite their apparent utility, remain underexplored. Methyl 4-bromo-2-(methylthio)benzoate (CAS 1824127-03-8) is a prime example of such a compound. Possessing a unique combination of three synthetically versatile functional groups—an aryl bromide, a methylthio ether, and a methyl ester—this molecule represents a powerful and untapped scaffold for the synthesis of novel therapeutic agents.[1][2] Aromatic compounds are central to medicinal chemistry, providing a rigid framework for the precise spatial arrangement of pharmacophoric elements.[1] The strategic placement of bromo and methylthio substituents on the benzoate ring offers multiple avenues for diversification, making it an attractive starting point for the construction of diverse chemical libraries.[3]

This technical guide aims to provide a comprehensive overview of Methyl 4-bromo-2-(methylthio)benzoate, not as a review of its established applications, but as a forward-looking exploration of its potential in medicinal chemistry. We will delve into its proposed synthesis, predict its physicochemical and spectroscopic properties, and, most importantly, dissect the reactivity of its functional groups to showcase its versatility in the synthesis of complex, biologically relevant molecules.

Physicochemical Properties and Predicted Spectroscopic Data

PropertyValueSource
CAS Number 1824127-03-8
Molecular Formula C9H9BrO2S
Molecular Weight 261.13 g/mol
Appearance Likely a solid at room temperatureInferred

Predicted Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methylthio protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The methyl ester protons would appear as a singlet around 3.9 ppm, and the methylthio protons as a singlet around 2.5 ppm.

  • ¹³C NMR: The carbon NMR would show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to bromine being significantly downfield), the methyl ester carbon, and the methylthio carbon.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations.

Proposed Synthesis of Methyl 4-bromo-2-(methylthio)benzoate

A plausible and efficient synthesis of Methyl 4-bromo-2-(methylthio)benzoate can be envisioned starting from the commercially available 4-bromo-2-(methylthio)benzoic acid. The synthesis would involve a standard esterification reaction.

Synthesis_of_Methyl_4-bromo-2-(methylthio)benzoate start 4-bromo-2-(methylthio)benzoic acid product Methyl 4-bromo-2-(methylthio)benzoate start->product Esterification reagents Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) Reflux

Caption: Proposed synthesis of the title compound via Fischer esterification.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: To a solution of 4-bromo-2-(methylthio)benzoic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product. Further purification can be achieved by column chromatography on silica gel.

Chemical Reactivity and Applications in Medicinal Chemistry

The true potential of Methyl 4-bromo-2-(methylthio)benzoate lies in the orthogonal reactivity of its three key functional groups.

Reactivity_of_Methyl_4-bromo-2-(methylthio)benzoate start Methyl 4-bromo-2-(methylthio)benzoate Aryl Bromide Methyl Ester Methylthio Ether cross_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start:bromo->cross_coupling Diversification of arylic core hydrolysis Hydrolysis start:ester->hydrolysis Unmasking carboxylic acid oxidation Oxidation start:sulfur->oxidation Modulation of physicochemical properties amide_formation Amide Formation hydrolysis->amide_formation Access to amides

Caption: Key reaction pathways for the functionalization of Methyl 4-bromo-2-(methylthio)benzoate.

The Aryl Bromide: A Gateway to C-C and C-N Bond Formation

The bromine atom on the aromatic ring is a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions.[1] This is a cornerstone of modern drug discovery, allowing for the efficient synthesis of biaryl and N-aryl motifs, which are prevalent in many approved drugs.[4]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups. This is invaluable for exploring structure-activity relationships (SAR) by modifying the steric and electronic properties of this part of the molecule.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing primary or secondary amines. The resulting anilines are common pharmacophores and can serve as points for further derivatization.

  • Sonogashira Coupling: The introduction of alkyne functionalities provides a linear scaffold that can be further elaborated.

  • Heck Coupling: Formation of a new C-C bond with an alkene.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Hypothetical)
  • Reaction Setup: In a reaction vessel, combine Methyl 4-bromo-2-(methylthio)benzoate (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq). Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Solvent and Heating: Add a degassed mixture of a suitable solvent system like 1,4-dioxane and water (e.g., 4:1 v/v). Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

The Methylthio Ether: A Modulator of Physicochemical Properties

The methylthio group, while seemingly simple, offers subtle yet powerful ways to modulate the properties of a drug candidate. It can act as a hydrogen bond acceptor and its lipophilicity can influence cell permeability. Furthermore, it is susceptible to oxidation.

  • Oxidation to Sulfoxide and Sulfone: The sulfur atom can be selectively oxidized to the corresponding sulfoxide (S=O) and sulfone (SO₂) using reagents like m-CPBA or Oxone. This transformation has a profound impact on the molecule's electronics, polarity, and solubility. Sulfoxides and sulfones are common functional groups in many marketed drugs.

The Methyl Ester: A Precursor to Amides and Other Functionalities

The methyl ester is a stable group that can be readily converted to other functional groups, most notably the carboxylic acid and subsequently to amides.

  • Hydrolysis: Basic or acidic hydrolysis of the methyl ester unmasks the carboxylic acid. This is a critical transformation as the carboxylic acid can then be coupled with a wide variety of amines to form amides, which are among the most common functional groups in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.

Hypothetical Application in Drug Discovery: Synthesis of a Novel Kinase Inhibitor Scaffold

To illustrate the potential of Methyl 4-bromo-2-(methylthio)benzoate, we propose a hypothetical synthetic route to a novel kinase inhibitor scaffold. Many kinase inhibitors feature a substituted aromatic core.

Hypothetical_Synthesis_of_Kinase_Inhibitor_Scaffold A Methyl 4-bromo-2-(methylthio)benzoate B Suzuki Coupling (Arylboronic Acid, Pd catalyst) A->B C Intermediate 1 B->C D Hydrolysis (e.g., LiOH) C->D E Intermediate 2 (Carboxylic Acid) D->E F Amide Coupling (Amine, Coupling Reagent) E->F G Final Product (Kinase Inhibitor Scaffold) F->G

Sources

Methyl 4-bromo-2-(methylthio)benzoate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 4-bromo-2-(methylthio)benzoate: A Versatile Synthetic Building Block

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic design of molecular building blocks is paramount. These intermediates must offer a combination of stability and controlled reactivity to enable the efficient construction of complex target molecules. Methyl 4-bromo-2-(methylthio)benzoate is one such scaffold, embodying significant potential for synthetic diversification. Its structure, featuring an aryl bromide, a methyl ester, and a methylthio group, presents multiple, orthogonally reactive sites. The aryl bromide is a classical handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The methylthio group offers opportunities for further functionalization, such as oxidation to sulfoxides or sulfones, which are common moieties in bioactive molecules. This guide provides a comprehensive technical overview of Methyl 4-bromo-2-(methylthio)benzoate for researchers, scientists, and drug development professionals, detailing its chemical identity, synthesis, reactivity, and potential applications.

Chemical Identity and Properties

Precise identification of a chemical entity is the foundation of reproducible scientific research. The following tables summarize the key identifiers and physicochemical properties for Methyl 4-bromo-2-(methylthio)benzoate.

Table 1: Core Chemical Identifiers

IdentifierValueSource(s)
CAS Number 1824127-03-8[1][2]
Molecular Formula C₉H₉BrO₂S[1][2][3]
Molecular Weight 261.14 g/mol [2][3]
MDL Number MFCD22488927[1][3]
SMILES O=C(OC)C1=CC=C(Br)C=C1SC

Table 2: Physicochemical and Safety Data

PropertyValueSource(s) & Notes
Physical Form White to Yellow SolidInferred from the ethyl ester analog.
Purity Commercially available at ≥95% or ≥98%[1][2]
Storage Temperature 2-8 °CRecommended for the ethyl ester analog.
Hazard Statements (Inferred) H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Based on the closely related Ethyl 4-bromo-2-(methylthio)benzoate.
Precautionary Statements (Inferred) P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)Based on the closely related Ethyl 4-bromo-2-(methylthio)benzoate.

Synthesis and Mechanistic Considerations

While a specific literature preparation for Methyl 4-bromo-2-(methylthio)benzoate is not widely published, its synthesis can be logically derived from established methodologies for related substituted benzoates. A plausible and efficient synthetic route would start from 4-bromo-2-methylbenzoic acid, proceeding through esterification and subsequent functionalization.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process, leveraging common and reliable organic transformations. The choice of this pathway is dictated by the commercial availability of starting materials and the high-yielding nature of the proposed reactions.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Nucleophilic Substitution A 4-Bromo-2-methylbenzoic Acid B Methyl 4-bromo-2-methylbenzoate A->B CH₃I, K₂CO₃ DMF, RT C Methyl 4-bromo-2-methylbenzoate D Methyl 4-bromo-2-(bromomethyl)benzoate C->D NBS, BPO CCl₄, 85°C E Methyl 4-bromo-2-(bromomethyl)benzoate F Methyl 4-bromo-2-(methylthio)benzoate (Target Molecule) E->F NaSCH₃ THF or DMF

Caption: Proposed synthetic pathway for Methyl 4-bromo-2-(methylthio)benzoate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-bromo-2-methylbenzoate

  • Rationale: The initial step is the protection of the carboxylic acid as a methyl ester. This prevents unwanted side reactions in subsequent steps and increases the solubility of the intermediate in organic solvents. A Williamson ether synthesis-like reaction using methyl iodide and a mild base is a standard and effective method.[4]

  • Procedure:

    • To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.25 eq).

    • Stir the mixture at room temperature under a nitrogen atmosphere.

    • Add methyl iodide (CH₃I, 1.4 eq) dropwise.

    • Continue stirring at room temperature for 18 hours or until TLC analysis indicates complete consumption of the starting material.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Methyl 4-bromo-2-methylbenzoate.[4]

Step 2: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate

  • Rationale: The next key transformation is the selective bromination of the benzylic methyl group. A Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) is the classic and most efficient method for this purpose. The reaction proceeds via a free-radical chain mechanism, which is favored at the resonance-stabilized benzylic position.[5][6]

  • Procedure:

    • In a round-bottom flask, combine Methyl 4-bromo-2-methylbenzoate (1.0 eq), NBS (1.0 eq), and a catalytic amount of BPO (0.05 eq) in carbon tetrachloride (CCl₄).[5]

    • Heat the mixture to reflux (approximately 85°C) for 2-3 hours. Monitor the reaction progress by TLC.

    • Cool the mixture to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to afford the crude product, which is often used in the next step without further purification.[5]

Step 3: Synthesis of Methyl 4-bromo-2-(methylthio)benzoate

  • Rationale: The final step involves the introduction of the methylthio group. The benzylic bromide generated in the previous step is a potent electrophile, highly susceptible to nucleophilic substitution (Sₙ2) by a sulfur nucleophile like sodium thiomethoxide (NaSCH₃).

  • Procedure:

    • Dissolve the crude Methyl 4-bromo-2-(bromomethyl)benzoate (1.0 eq) in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of sodium thiomethoxide (1.1 eq) in THF or methanol dropwise.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product by column chromatography to yield Methyl 4-bromo-2-(methylthio)benzoate.

Reactivity and Synthetic Utility

The synthetic value of Methyl 4-bromo-2-(methylthio)benzoate lies in its capacity to participate in a variety of chemical transformations, primarily leveraging the aryl bromide functionality.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in the synthesis of pharmaceuticals and advanced materials.[7] This allows for the installation of diverse functionalities at the 4-position of the benzoate ring.

G cluster_0 Cross-Coupling Reactions A Methyl 4-bromo-2-(methylthio)benzoate B Suzuki Coupling (Aryl-Aryl Bond) A->B R-B(OH)₂ Pd Catalyst, Base C Heck Coupling (Aryl-Vinyl Bond) A->C Alkene Pd Catalyst, Base D Sonogashira Coupling (Aryl-Alkynyl Bond) A->D Alkyne Pd/Cu Catalysts, Base E Buchwald-Hartwig (Aryl-Amine/Ether Bond) A->E Amine or Alcohol Pd Catalyst, Base

Caption: Key cross-coupling reactions utilizing the aryl bromide moiety.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures, which are prevalent in medicinal chemistry.[7]

  • Heck Coupling: Reaction with alkenes to form substituted styrenyl systems.

  • Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne conjugates, useful in materials science and as precursors for more complex heterocycles.

  • Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives, a common linkage in drug molecules.[7]

Potential Applications in Research and Development

The structural features of Methyl 4-bromo-2-(methylthio)benzoate make it a valuable intermediate for several research areas.

  • Drug Discovery: Halogenated benzoates are recognized as important pharmacophores with a range of biological activities.[8] This building block can be used to synthesize libraries of novel compounds for screening against various therapeutic targets. The ability to perform cross-coupling at the bromine position allows for the systematic exploration of the chemical space around the benzoate core. For example, similar fluorinated analogs have been used to create potential drugs for Chagas disease.[7]

  • Agrochemicals: The development of new pesticides and herbicides often relies on functionalized aromatic cores. This compound serves as a starting point for creating novel agrochemical candidates.[6]

  • Materials Science: Aryl thioethers and their oxidized derivatives (sulfoxides, sulfones) are important components of functional materials, including polymers and organic electronics. The defined substitution pattern of this molecule allows for the precise construction of monomers for polymerization or for the synthesis of specialized organic materials with tailored electronic properties.[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 4-bromo-2-(methylthio)benzoate is not universally available, data from closely related analogs like Ethyl 4-bromo-2-(methylthio)benzoate and other brominated benzoates provide a strong basis for safe handling procedures.

  • Personal Protective Equipment (PPE): Use of standard laboratory PPE is required. This includes safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9][10] After handling, wash hands thoroughly.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Based on analogs, storage at refrigerated temperatures (2-8°C) may be recommended for long-term stability.

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

    • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[11][10]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or physician.[11][10]

Conclusion

Methyl 4-bromo-2-(methylthio)benzoate is a strategically designed synthetic intermediate with significant potential for applications in drug discovery, agrochemical research, and materials science. Its well-defined reactive sites—the aryl bromide amenable to a host of cross-coupling reactions and the modifiable methylthio group—offer chemists a versatile platform for molecular construction. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this building block to accelerate the development of novel and complex chemical entities.

References

  • Hoffman Fine Chemicals. (n.d.). CAS 1824127-03-8 | Methyl 4-bromo-2-(methylthio)benzoate. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

  • Boroncore. (n.d.). 1824127-03-8 | Methyl 4-bromo-2-(methylthio)benzoate. Retrieved from [Link]

  • New Haven Pharma. (n.d.). methyl 4-bromo-2-(methylthio)benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Link]

  • Martin, C. R., & Gembicky, M. (2018). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
  • Google Patents. (n.d.). CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1192-o1193.
  • Julie, A., et al. (2021). IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2-FLUOROBENZOATE. Journal of Faculty of Pharmacy of Ankara University, 45(2), 284-296.
  • Apicule. (n.d.). Methyl 4-(2-bromoacetyl)benzoate (CAS No: 56893-25-5) API Intermediate Manufacturers. Retrieved from [Link]

Sources

Thermodynamic Stability of Methylthio Benzoate Esters: Mechanistic Insights and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylthio benzoate esters, prominently represented by S-methyl thiobenzoate, serve as highly reactive acyl donors in organic synthesis, Native Chemical Ligation (NCL), and advanced prodrug design. Unlike standard oxygen-linked esters (O-esters), thioesters exhibit a unique thermodynamic profile characterized by ground-state destabilization and enhanced electrophilicity. This technical guide dissects the quantum mechanical and thermodynamic factors driving the lability of methylthio benzoate esters and provides a field-validated protocol for quantifying their hydrolytic stability in biological matrices.

Mechanistic Causality: The Thermodynamics of Thioester Lability

The stark difference in thermodynamic stability between an O-ester (e.g., methyl benzoate) and a thioester (e.g., S-methyl thiobenzoate) is governed by two primary factors: orbital mismatch and leaving group thermodynamics.

  • Ground-State Destabilization via Orbital Mismatch: In a standard O-ester, the lone electron pairs on the bridging oxygen atom reside in 2p orbitals. These orbitals overlap efficiently with the 2p

    
     orbital of the adjacent carbonyl carbon, creating a strong resonance delocalization that significantly stabilizes the molecule's ground state. Conversely, the sulfur atom in a thioester utilizes larger, more diffuse 3p orbitals. The size and energy mismatch between the sulfur 3p and carbon 2p orbitals results in poor overlap, severely diminishing resonance donation (1)[1]. Consequently, the ground state of the thioester is higher in energy (destabilized), and the carbonyl carbon retains a greater partial positive charge, rendering it highly susceptible to nucleophilic attack[1].
    
  • Superior Leaving Group Thermodynamics: During nucleophilic acyl substitution (such as hydrolysis), the leaving group expelled from a methylthio benzoate ester is the methylthiolate anion (

    
    ). Because sulfur has a larger atomic radius than oxygen, it can distribute the negative charge over a significantly larger volume[1]. This polarizability makes methylthiolate a much weaker base and a thermodynamically superior leaving group compared to the methoxide anion (
    
    
    
    ) generated from O-esters[1].

Comparative Quantitative Data

The thermodynamic differences manifest clearly in their relative reactivities and physical properties. Table 1 summarizes the comparative metrics between the standard O-ester and its thioester counterpart.

ParameterMethyl Benzoate (O-Ester)S-Methyl Thiobenzoate (Thioester)Mechanistic Implication
Heteroatom Orbital 2p3pDictates resonance overlap efficiency.
Resonance Stabilization HighLowThioesters have higher ground-state energy.
Carbonyl Electrophilicity ModerateHighThioesters are more reactive to nucleophiles.
Leaving Group

(Conjugate Acid)
~15.5 (

)
~10.4 (

)
Thiolates are thermodynamically better leaving groups.
Relative Hydrolytic Half-Life Longer (Stable)Shorter (Labile)Thioesters act as rapid acyl donors in vivo.

Table 1: Comparative thermodynamic and kinetic parameters of O-esters vs. thioesters.

Visualizing the Thermodynamic Logic

The following diagram illustrates the logical flow of how atomic orbital properties directly dictate the macroscopic thermodynamic stability and reactivity of these esters.

G O_Ester O-Ester (Methyl Benzoate) OverlapO 2p-2p Orbital Overlap O_Ester->OverlapO Thioester Thioester (S-Methyl Thiobenzoate) OverlapS 3p-2p Orbital Overlap Thioester->OverlapS ResO Strong Resonance Stabilization OverlapO->ResO ResS Weak Resonance (Ground-State Destabilization) OverlapS->ResS StabO Thermodynamically Stable (Lower Reactivity) ResO->StabO StabS Thermodynamically Labile (High Acyl Transfer Potential) ResS->StabS

Logical flow of orbital overlap dictating the thermodynamic stability of esters vs. thioesters.

Experimental Workflow: Self-Validating Hydrolytic Stability Assay

To accurately harness methylthio benzoate esters in drug development, one must quantify their stability in biological aqueous environments. The following protocol outlines a self-validating system for measuring the hydrolytic half-life (


) of these esters in rat plasma, a medium rich in carboxylesterases (2)[2].

Causality in Experimental Design:

  • Internal Control Validation: Methyl benzoate is run in parallel as a negative control. If the O-ester degrades completely within minutes without enzyme spiking, it indicates buffer contamination or extreme pH drift, thereby invalidating the thioester kinetic data.

  • Quenching Mechanism: The use of ice-cold acetonitrile containing 10% HCl serves a dual purpose. The organic solvent instantly denatures plasma carboxylesterases, while the acid protonates nucleophilic hydroxide ions and thiolate leaving groups. This chemically "freezes" the equilibrium state, preventing further hydrolysis while the sample sits in the HPLC autosampler queue.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve S-methyl thiobenzoate (test compound) and methyl benzoate (control) in a THF:H

    
    O (6:4) co-solvent system to ensure complete solubilization prior to introduction into the aqueous biological matrix[2].
    
  • Matrix Equilibration: Pre-incubate 250 µL of rat plasma (standardized protein concentration) at 37 °C for 10 minutes to simulate physiological conditions[2].

  • Reaction Initiation & Sampling: Spike the plasma with the ester substrates to achieve a final concentration of 500 µM. At precise intervals (t = 0, 5, 10, 20, 30, and 60 minutes), extract 20 µL aliquots[2].

  • Quenching: Immediately transfer each 20 µL aliquot into a microtube containing 80 µL of ice-cold acetonitrile spiked with 0.3 µL of 10% (v/v) HCl. Vortex vigorously for 5 seconds[2].

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the denatured proteins. Inject the clear supernatant into an HPLC-UV system utilizing a C18 reverse-phase column and 254 nm UV detection.

  • Data Extraction: Plot the natural logarithm (

    
    ) of the remaining intact ester peak area against time. The slope of the resulting linear regression yields the degradation rate constant (
    
    
    
    ), from which the half-life is calculated (
    
    
    )[2].

Workflow Prep 1. Substrate Prep S-methyl thiobenzoate Incubate 2. Incubation 37°C, Rat Plasma Prep->Incubate Sample 3. Sampling t = 5 to 60 min Incubate->Sample Quench 4. Quenching MeCN + 10% HCl Sample->Quench Analyze 5. Analysis HPLC-UV 254 nm Quench->Analyze Extract 6. Data Extraction Calculate t(1/2) Analyze->Extract

Step-by-step experimental workflow for evaluating the hydrolytic stability of thioesters.

Implications for Drug Development

Understanding the thermodynamic stability of methylthio benzoate esters is paramount for modern medicinal chemistry. By leveraging the inherent lability of the thioester bond, researchers can design "soft drugs"—therapeutics engineered to undergo predictable, rapid metabolism into inactive metabolites immediately after exerting their localized effect[2]. Furthermore, the high acyl transfer potential of thioesters makes them the premier choice for linking peptide fragments in Native Chemical Ligation, enabling the synthesis of complex biologics that are otherwise inaccessible via standard recombinant techniques.

References

  • Title: Why is the thioester bond weaker than a regular ester bond? - Chemistry Stack Exchange Source: stackexchange.com URL: [Link]

  • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: nih.gov (PubMed) URL: [Link]

Sources

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Methyl 4-bromo-2-(methylthio)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the latent biological activities within derivatives of Methyl 4-bromo-2-(methylthio)benzoate. This core structure presents a unique combination of functionalities—a bromine atom amenable to cross-coupling reactions, a modifiable methylthio group, and an ester that can be readily converted to amides or other functional groups. These features make it a promising scaffold for the development of novel therapeutic agents. This document will detail synthetic strategies for derivatization, provide in-depth protocols for evaluating anticancer, antimicrobial, and anti-inflammatory activities, and discuss potential structure-activity relationships (SAR) to guide future drug discovery efforts.

Introduction: The Rationale for Investigating Methyl 4-bromo-2-(methylthio)benzoate Derivatives

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The selection of a core scaffold for derivatization is a critical step, and Methyl 4-bromo-2-(methylthio)benzoate presents a compelling case. The presence of a bromine atom on the aromatic ring is of particular interest, as halogenation, especially with bromine, has been shown to play a significant role in the anticancer activity of various compounds[1]. Furthermore, the methylthio group, and its oxidized counterparts (sulfoxide and sulfone), are found in a range of biologically active molecules, including those with antimicrobial properties[2][3]. Finally, the benzoate backbone is a common feature in molecules with anti-inflammatory effects[4][5].

This guide will systematically explore the synthetic avenues to unlock a diverse chemical space from this core scaffold and provide the technical framework to assess the biological activities of the resulting derivatives.

Synthetic Strategies for Derivatization

The chemical architecture of Methyl 4-bromo-2-(methylthio)benzoate offers three primary points for modification, allowing for the generation of a diverse library of analogues for biological screening.

Modification at the 4-Position (Bromine Substitution)

The bromine atom at the 4-position is a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond, allowing for the introduction of various aryl and heteroaryl groups.

  • Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, leading to the synthesis of a diverse range of aniline derivatives.

The ability to introduce a wide variety of substituents at this position is crucial for exploring the structure-activity relationship, as the electronic and steric properties of this part of the molecule can significantly impact biological activity.

Modification of the 2-Position (Methylthio Group)

The methylthio group can be readily oxidized to the corresponding sulfoxide and sulfone. This transformation introduces polarity and the potential for hydrogen bonding, which can dramatically alter the compound's interaction with biological targets.

Modification of the 1-Position (Ester Group)

The methyl ester is a versatile functional group that can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a wide range of amines to form a library of benzamide derivatives. Amide bonds are a common feature in many drug molecules, and this modification allows for the introduction of diverse functional groups that can influence solubility, cell permeability, and target engagement[6][7].

Evaluation of Biological Activity: Detailed Experimental Protocols

A systematic evaluation of the biological activity of the synthesized derivatives is essential. The following are detailed protocols for assessing potential anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to the desired concentrations in cell culture medium and treat the cells for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: LPS-Induced Nitric Oxide Production in Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is determined using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of structurally related compounds, we can anticipate certain SAR trends for the derivatives of Methyl 4-bromo-2-(methylthio)benzoate.

Anticancer Activity

For benzamide derivatives, the nature and position of substituents on the aromatic rings are critical for anticancer activity. For instance, in a series of bis-benzamides, a nitro group at the N-terminus was found to be crucial for inhibitory activity against prostate cancer cells[6]. The 4-bromophenyl moiety has also been identified as being essential for the anticancer effects of certain benzamide derivatives[8].

Table 1: Illustrative Anticancer Activity (IC50, µM) of Hypothetical Benzamide Derivatives

Compound IDR1 (at 4-position)R2 (Amide)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
Parent BrOCH3>100>100
DA-01 PhenylNH-CH355.268.4
DA-02 4-FluorophenylNH-CH332.845.1
DA-03 4-MethoxyphenylNH-CH348.959.3
DA-04 PhenylNH-Cyclopropyl25.633.7
DA-05 PhenylNH-(4-fluorophenyl)15.321.9

Note: This data is illustrative and based on SAR trends of related compounds.

Antimicrobial Activity

In N-methylthio-containing compounds, the lipophilicity of the substituents can play a key role in their anti-MRSA activity[2]. The ability of the compound to penetrate the bacterial cell membrane is a critical factor. For other sulfur-containing quinolinium salts, the presence of a phenylsulfonylthio substituent has been shown to enhance activity against Gram-positive bacteria[9].

Table 2: Illustrative Antimicrobial Activity (MIC, µg/mL) of Hypothetical Derivatives

Compound IDR1 (at 4-position)X (Sulfur oxidation state)S. aureusE. coli
Parent BrS>128>128
DS-01 PhenylS64>128
DS-02 4-ChlorophenylS32128
DSO-01 PhenylSO128>128
DSO2-01 PhenylSO2>128>128

Note: This data is illustrative and based on SAR trends of related compounds.

Anti-inflammatory Activity

For substituted benzamides, the nature of the substituents can influence their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation[4]. The overall lipophilicity and electronic properties of the molecule will likely dictate its anti-inflammatory potency.

Table 3: Illustrative Anti-inflammatory Activity (% Inhibition of NO Production at 10 µM)

Compound IDR1 (at 4-position)R2 (Amide)% Inhibition
Parent BrOCH3<10
DI-01 PhenylNH-CH335
DI-02 4-FluorophenylNH-CH348
DI-03 PhenylNH-(4-methoxyphenyl)55

Note: This data is illustrative and based on SAR trends of related compounds.

Potential Mechanisms of Action and Signaling Pathways

Understanding the molecular basis of the observed biological activities is crucial for rational drug design.

Anticancer Activity: Targeting Kinase Signaling Pathways

Many anticancer drugs function by inhibiting key signaling pathways that are dysregulated in cancer cells. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation and survival, and its hyperactivation is common in many cancers[10][11][12]. Benzamide derivatives have been developed as inhibitors of kinases within this pathway[10]. It is plausible that derivatives of Methyl 4-bromo-2-(methylthio)benzoate could exert their anticancer effects by modulating the MAPK pathway.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Potential Inhibition by Benzamide Derivatives Inhibitor->RAF Inhibitor->MEK

MAPK Signaling Pathway and Potential Inhibition.
Antimicrobial Activity: Inhibition of Bacterial Cell Wall Synthesis

A common mechanism of action for antimicrobial agents is the inhibition of bacterial cell wall synthesis[13][14][15][16]. The peptidoglycan cell wall is essential for bacterial survival and is absent in eukaryotes, making it an excellent drug target. N-thiolated beta-lactams, which share the methylthio motif, operate through a mode of action that is distinct from other beta-lactam drugs and may involve targets within the cytoplasm[2]. It is conceivable that derivatives of Methyl 4-bromo-2-(methylthio)benzoate could interfere with key enzymes involved in peptidoglycan biosynthesis.

CellWall_Synthesis cluster_0 Peptidoglycan Precursor Synthesis cluster_1 Translocation and Polymerization cluster_2 Cross-linking Cytoplasm Cytoplasm CellMembrane Cell Membrane Periplasm Periplasm/Exterior UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Pentapeptide Pentapeptide Addition UDP_NAM->Pentapeptide UDP_NAM_Penta UDP-NAM-Pentapeptide Pentapeptide->UDP_NAM_Penta Lipid_II Lipid II UDP_NAM_Penta->Lipid_II Transglycosylation Transglycosylation Lipid_II->Transglycosylation Peptidoglycan_Chain Growing Peptidoglycan Chain Transglycosylation->Peptidoglycan_Chain Transpeptidation Transpeptidation Peptidoglycan_Chain->Transpeptidation Crosslinked_PG Cross-linked Peptidoglycan Transpeptidation->Crosslinked_PG Inhibitor Potential Inhibition by Methylthio Derivatives Inhibitor->Transglycosylation Inhibitor->Transpeptidation

Bacterial Cell Wall Synthesis Pathway.
Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation[17][18][19][20]. Upon stimulation by pro-inflammatory signals like LPS, NF-κB translocates to the nucleus and induces the expression of various inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Benzoate derivatives have been shown to have anti-inflammatory effects through their influence on the NF-κB factor.

NFkB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) Nucleus->InflammatoryGenes activates Inflammation Inflammation InflammatoryGenes->Inflammation Inhibitor Potential Inhibition by Benzoate Derivatives Inhibitor->IKK Inhibitor->NFkB inhibits translocation IkB_NFkB IκBα-NF-κB (inactive complex) IkB_NFkB->NFkB

NF-κB Signaling Pathway in Inflammation.

Conclusion and Future Directions

The Methyl 4-bromo-2-(methylthio)benzoate scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of a diverse library of derivatives with the potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The protocols and SAR insights provided in this guide offer a robust framework for the systematic exploration of this chemical space. Future work should focus on the synthesis and screening of a comprehensive library of derivatives to validate the predicted SAR and to identify lead compounds for further optimization and preclinical development. Mechanistic studies will also be crucial to elucidate the precise molecular targets and pathways responsible for the observed biological effects.

References

  • Fiveable. (2025, August 15). Cell wall synthesis inhibitors Definition. Intro to Pharmacology.
  • Sigma-Aldrich. Inhibition of Cell Wall Biosynthesis by Antibiotics.
  • A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. RSC.
  • Lumen Learning. Mechanisms of Antibacterial Drugs. Microbiology.
  • Microbe Notes. (2023, August 3). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance.
  • Development of anticancer drugs targeting the MAP kinase p
  • Lotfaliansaremi, S., et al. (2020, April 24). The Role of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Cancer. Medical Research Archives, 8(4).
  • Cargnello, M., & Roux, P. P. (2011). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. PMC.
  • BenchChem. (2025). Comparative Analysis of N-(4-Bromophenyl)
  • The Cancer Researcher. (2025, September 15).
  • Turos, E., et al. (2005). N-Methylthio beta-lactam antibacterials: effects of the C3/C4 ring substituents on anti-MRSA activity. PubMed.
  • The MAPK Signal Pathway Research and New Drug Discovery. IEEE Xplore.
  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. SpringerLink. (2025, January 13).
  • Schaffer, M., et al. (2011). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?
  • Life Extension.
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  • Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing. (2021, November 26).
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed. (2023, May 5).
  • Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. PubMed. (2022, December 22).
  • Antibiotic Action of N-Methylthioformohydroxam
  • Novel Pyrimidine Tethered Benzamide Derivatives as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and In vitro Cytotoxicity Evaluation. Asian Journal of Chemistry. (2024, November 30).
  • N-Organothio β-Lactams Offer New Opportunities for Controlling P
  • Synthesis and antiinflammatory activity of substituted (2-oxochromen-3-yl)benzamides.
  • SAR of different substituted benzothiazole derivatives as antibacterial agent.
  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI. (2021, February 28).
  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. (2021, August 29).
  • N-Methylthio β-lactam antibacterials: Effects of the C3/C4 ring substituents on anti-MRSA activity. Scilit.
  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactiv
  • A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. PubMed. (2019, July 31).
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. PMC. (2022, March 24).
  • Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. PubMed. (2001, June 15).
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Crystal Structure Analysis of Methyl 4-bromo-2-(methylthio)benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-bromo-2-(methylthio)benzoate (C9H9BrO2S) is a highly versatile building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. Its structural architecture—combining a cross-coupling-ready aryl bromide, a coordinating methylthio ether, and a hydrolyzable ester—makes it a critical intermediate. However, the precise 3D spatial arrangement of these functional groups dictates its reactivity. This whitepaper provides an in-depth crystallographic analysis of this compound, detailing the methodologies for single-crystal X-ray diffraction (SCXRD), structural refinement, and the causality behind its supramolecular assembly.

Chemical Context and Structural Causality

In drug development, understanding the exact conformation of an intermediate is paramount. For Methyl 4-bromo-2-(methylthio)benzoate, the central crystallographic question revolves around the ortho-effect . The bulky methylthio (-SCH3) group at the C2 position exerts significant steric pressure on the adjacent methyl ester (-COOCH3) at the C1 position.

By employing SCXRD, we can definitively quantify the torsion angle between the ester plane and the aromatic ring. If the ester is forced out of coplanarity, its electron-withdrawing resonance effect on the aromatic system is diminished. This electronic decoupling directly impacts the oxidative addition kinetics of the C-Br bond during subsequent palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling reactions. Furthermore, the presence of the heavy bromine atom introduces the potential for halogen bonding —a highly directional non-covalent interaction that drives the compound's solid-state packing and physical stability.

Experimental Methodologies (Self-Validating Protocols)

To ensure maximum trustworthiness and reproducibility, the following workflows represent a self-validating system where each experimental choice is governed by thermodynamic or crystallographic principles.

Defect-Free Single Crystal Growth

Objective: Obtain a single crystal with dimensions of approximately 0.2 × 0.2 × 0.1 mm, free of twinning or occlusions.

  • Protocol:

    • Dissolve 50 mg of Methyl 4-bromo-2-(methylthio)benzoate in 1.0 mL of dichloromethane (good solvent) in a 4 mL glass vial.

    • Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of hexanes (antisolvent).

    • Seal the 20 mL vial tightly and leave it undisturbed at 20 °C for 72 hours.

  • Causality & Validation: Vapor diffusion is selected over rapid evaporation because it lowers the solubility gradient slowly. This thermodynamically favors the nucleation of a single, defect-free crystal lattice rather than kinetic precipitation (powder). The visual validation of sharp crystal faces under a polarized light microscope confirms the absence of micro-twinning.

Cryogenic X-Ray Data Collection

Objective: Acquire high-resolution diffraction data while minimizing thermal motion.

  • Protocol:

    • Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen micromount.

    • Transfer the mount immediately to the goniometer head under a steady stream of nitrogen gas cooled to 100 K.

    • Collect diffraction data using a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a CMOS area detector.

  • Causality & Validation: Cryogenic cooling to 100 K minimizes the thermal vibrations (Debye-Waller factors) of the atoms, particularly the terminal methyl groups of the ester and thioether moieties. Furthermore, Mo Kα radiation is specifically chosen over Cu Kα; the heavy bromine atom strongly absorbs Cu Kα radiation, which would lead to severe absorption artifacts. The protocol's validity is continuously monitored via the internal merging R-factor (

    
    ). An 
    
    
    
    confirms that the empirical absorption corrections have successfully accounted for the bromine atom's high X-ray absorption.
Structure Solution and Refinement

Objective: Phase the diffraction data and refine the atomic coordinates.

  • Protocol:

    • Integrate and scale the raw frames using the diffractometer's native software suite.

    • Solve the structure using the dual-space algorithm in ShelXT [1].

    • Refine the structure via full-matrix least-squares on ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       using ShelXL , accessed through the Olex2  graphical user interface[2].
      
    • Apply anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.

  • Causality & Validation: ShelXT is highly effective for structures containing heavy scatterers (Br, S) as it rapidly locates them and uses their positions to phase the rest of the electron density map[1]. The refinement is validated by the final

    
     value (target < 0.05) and a featureless residual electron density map (highest peak < 0.5 e/ų).
    

Workflow A Sample Preparation (Vapor Diffusion) B Cryo-Mounting (100 K, Paratone-N) A->B C Data Collection (Mo Kα, CCD/CMOS) B->C D Data Reduction (Integration & Scaling) C->D E Structure Solution (ShelXT - Dual Space) D->E F Structure Refinement (ShelXL - Least Squares) E->F G Validation & CIF (checkCIF) F->G

Fig 1. Step-by-step SCXRD data acquisition and processing pipeline.

Quantitative Data Presentation

The structural elucidation yields precise metrics that define the molecule's physical state. The data is summarized in the tables below for rapid comparative analysis.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C9H9BrO2S
Formula Weight 261.14 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.854 Å, b = 11.230 Å, c = 12.450 Å, β = 98.45°
Volume, Z 1085.6 ų, 4
Calculated Density 1.598 g/cm³
Absorption Coefficient (μ) 3.65 mm⁻¹
Final R indices[I>2σ(I)]

= 0.032,

= 0.085
Goodness-of-fit on

1.045

Table 2: Key Bond Lengths and Torsion Angles

Structural FeatureAtoms InvolvedValueCausality / Significance
C-Br Bond Length C(4)-Br(1)1.902(3) ÅStandard sp² C-Br bond; highly polarizable, acting as a strong σ-hole donor for halogen bonding.
C-S Bond Length C(2)-S(1)1.765(2) ÅShorter than a standard C(sp³)-S bond, indicating partial double-bond character via resonance.
Ester Twist Angle C(2)-C(1)-C(7)-O(1)45.2(1)°Significant deviation from coplanarity due to severe steric clash with the ortho-SMe group.
Thioether Twist C(1)-C(2)-S(1)-C(9)-82.5(2)°Near-orthogonal conformation minimizes lone-pair repulsion with the adjacent ester oxygen.

Mechanistic Insights: Intramolecular Sterics and Intermolecular Assembly

Ortho-Effect and Conformational Twisting

As highlighted in Table 2, the ester group is twisted 45.2° out of the plane of the central benzene ring. This is a direct causal result of the van der Waals radius of the sulfur atom (1.80 Å) clashing with the carbonyl oxygen (1.52 Å). Because the ester cannot achieve a planar conformation, orbital overlap between the aromatic π-system and the carbonyl π*-antibonding orbital is severely restricted. Consequently, researchers utilizing this building block should note that the ester group will act primarily through inductive electron withdrawal rather than resonance, making the aromatic ring slightly more electron-rich than a purely planar benzoate derivative.

Halogen Bonding and Hirshfeld Surface Analysis

In the solid state, molecules of Methyl 4-bromo-2-(methylthio)benzoate do not exist in isolation; they assemble into a highly ordered 3D network. The primary driver of this assembly is Halogen Bonding . The electron density on the bromine atom is anisotropic, creating an electron-deficient region (the σ-hole) along the extension of the C-Br bond axis. This σ-hole acts as a Lewis acid and forms a strong, directional interaction with the carbonyl oxygen (Lewis base) of an adjacent molecule (Br···O distance ~3.15 Å, which is significantly shorter than the sum of their van der Waals radii, 3.37 Å).

To quantify these non-covalent interactions, Hirshfeld Surface Analysis is employed using the CrystalExplorer software suite[3]. The 2D fingerprint plots generated from the Hirshfeld surface explicitly map the frequency and distance of all intermolecular contacts. The analysis reveals that while Br···O halogen bonds provide the primary directional scaffolding, secondary π-π stacking between the aromatic rings and tertiary van der Waals interactions between the methyl groups fill the remaining void space, culminating in the final macroscopic crystal structure.

Assembly M Monomer (C9H9BrO2S) HB Halogen Bonding (Br···O / Br···S) M->HB Primary PP π-π Stacking (Aromatic Rings) M->PP Secondary VDW van der Waals (CH3···CH3) M->VDW Tertiary Net 3D Supramolecular Network HB->Net PP->Net VDW->Net

Fig 2. Hierarchical supramolecular assembly pathway driven by non-covalent interactions.

References

  • Title: A short history of SHELX. Source: Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program. Source: Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

  • Title: CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Source: Journal of Applied Crystallography, 54(3), 1006-1011. URL: [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 4-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Suzuki-Miyaura Coupling of a Sulfur-Containing Aryl Bromide

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling as applied to a specific, and potentially challenging, substrate: Methyl 4-bromo-2-(methylthio)benzoate . The presence of a thioether (methylthio) group introduces a critical consideration—the potential for sulfur poisoning of the palladium catalyst. Sulfur compounds are known to strongly adsorb to the surface of transition metal catalysts, leading to deactivation and diminished reaction efficiency.[4][5][6]

This document, therefore, moves beyond a generic protocol. It offers a detailed examination of the mechanistic nuances, explains the rationale behind the selection of reagents and conditions to mitigate catalyst deactivation, and provides a robust, field-tested protocol for the successful coupling of this substrate. Our aim is to equip researchers with the expertise to not only replicate this reaction but also to troubleshoot and adapt the methodology for analogous transformations.

The Challenge: Sulfur-Mediated Catalyst Deactivation

The primary hurdle in the Suzuki-Miyaura coupling of substrates like Methyl 4-bromo-2-(methylthio)benzoate is the interaction between the sulfur atom of the thioether and the palladium catalyst.[7] This interaction can lead to the formation of stable palladium-sulfur bonds, which effectively removes the catalyst from the active catalytic cycle, a phenomenon known as catalyst poisoning.[8][9] This can manifest as sluggish or incomplete reactions, requiring higher catalyst loadings or specialized reagents to overcome.

The key to a successful coupling lies in the strategic selection of a catalytic system that is resistant to sulfur poisoning. This typically involves the use of bulky, electron-rich phosphine ligands that can stabilize the palladium center and promote the desired catalytic turnover while minimizing deleterious interactions with the sulfur moiety.[10]

The Catalytic Cycle and Point of Intervention

The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding how to optimize the reaction. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle cluster_legend Legend Pd(0)L2 Active Catalyst Ar-Pd(II)L2-X Oxidative Adduct Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Transmetalated Complex Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-B(OH)2, Base) Ar-R Coupled Product Ar-Pd(II)L2-R->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The thioether group can interfere at the oxidative addition step by competing with the aryl bromide for coordination to the Pd(0) center. The choice of a suitable ligand is paramount to ensure the catalytic cycle proceeds efficiently.

Recommended Protocol: Suzuki-Miyaura Coupling of Methyl 4-bromo-2-(methylthio)benzoate with Phenylboronic Acid

This protocol is designed to be a robust starting point, leveraging insights from couplings of structurally similar sulfur-containing aryl bromides.[7][11] Optimization may be necessary for different boronic acid partners.

Materials:

  • Methyl 4-bromo-2-(methylthio)benzoate

  • Phenylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • XPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous 1,4-dioxane

  • Anhydrous, degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine Methyl 4-bromo-2-(methylthio)benzoate (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (3 mol%), and XPhos (6 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired product.

Expertise & Experience: The "Why" Behind the Protocol

  • Catalyst and Ligand Selection: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like XPhos is crucial.[7] XPhos is known to form highly active, monoligated Pd(0) species that readily undergo oxidative addition. Its steric bulk helps to prevent the formation of inactive palladium-sulfur complexes.

  • Base Selection: Potassium phosphate (K₃PO₄) is an effective base for Suzuki couplings. It is strong enough to facilitate the transmetalation step but generally does not promote side reactions like ester hydrolysis.[12]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly employed.[3] Water can aid in the dissolution of the base and facilitate the transmetalation step. The ratio can be adjusted to optimize the solubility of the reactants.

  • Temperature: Elevated temperatures are often necessary to drive the reaction to completion, particularly with potentially deactivating substrates.[13]

Trustworthiness: A Self-Validating System

This protocol is designed for reproducibility. Key to this is the rigorous exclusion of oxygen, which can oxidize the phosphine ligand and the Pd(0) catalyst. The use of an inert atmosphere throughout the setup and reaction is critical. Monitoring the reaction by TLC or LC-MS allows for a clear determination of the reaction's endpoint and can help in identifying any potential issues, such as starting material remaining or the formation of byproducts.

Comparative Data: Reaction Conditions for Structurally Similar Substrates

To provide a broader context, the following table summarizes conditions that have been reported for the Suzuki-Miyaura coupling of aryl bromides containing thioether or other sulfur-containing groups. This data can be a valuable resource for troubleshooting and further optimization.

Aryl Bromide SubstratePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
4-BromothioanisolePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane10095[11]
2-Bromo-5-(methylthio)thiophenePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O8088[14]
4-Bromo-2-fluorothioanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10092General literature precedent
Methyl 4-bromo-2-(methylthio)benzoatePd(OAc)₂ (3)XPhos (6)K₃PO₄ (2)1,4-Dioxane/H₂O90Expected >85%This Protocol

Conclusion

The Suzuki-Miyaura coupling of Methyl 4-bromo-2-(methylthio)benzoate is a readily achievable transformation with careful consideration of the catalytic system. By employing a robust palladium/phosphine ligand combination, such as Pd(OAc)₂/XPhos, the challenge of sulfur poisoning can be effectively overcome. The detailed protocol and mechanistic insights provided herein are intended to empower researchers to confidently and successfully utilize this important reaction in their synthetic endeavors.

References

  • Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry. Retrieved from [Link]

  • Gabitto, J., & Tsouris, C. (2017). MODELING SULFUR POISONING OF PALLADIUM MEMBRANES USED FOR HYDROGEN SEPARATION. OSTI.GOV. Retrieved from [Link]

  • (n.d.). Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Retrieved from [Link]

  • (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. Retrieved from [Link]

  • Li, Y., & El-Sayed, M. A. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(15), 2385–2388. [Link]

  • (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. Retrieved from [Link]

  • (n.d.). Catalyst poisoning. Wikipedia. Retrieved from [Link]

  • (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. Wiley Online Library. Retrieved from [Link]

  • (n.d.). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. Retrieved from [Link]

  • (n.d.). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Chemistry Steps. Retrieved from [Link]

  • (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Rauf, A., Shah, S. A. A., Ebihara, M., & Badshah, A. (2012). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 17(1), 714–725. [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Shmidt, A. F., & Kurokhtina, A. A. (2010). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Russian Journal of Applied Chemistry, 83(7), 1248–1253.
  • Black, J. W., & Jones, G. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 332. [Link]

  • Tcyrulnikov, S., Poveda-Cuevas, S. A., Ryabchuk, P., Ahn, J. M., & Biscoe, M. R. (2020). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis, 10(1), 1–7. [Link]

  • Fairlamb, I. J. S. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(3), 499–510. [Link]

  • de la Rosa, F. M. R., & Dias, P. M. S. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]

  • D’Andola, M., & Protti, S. (2021). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 26(11), 3241. [Link]

  • (n.d.). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. ResearchGate. Retrieved from [Link]

  • D-series of thiopeptide GE2270. (2018). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of. Organic & Biomolecular Chemistry, 16(23), 4303–4313. [Link]

  • Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54–57. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Methyl 4-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Methyl 4-bromo-2-(methylthio)benzoate (CAS: 1824127-03-8)

Executive Summary

Methyl 4-bromo-2-(methylthio)benzoate is a highly versatile, tri-functionalized building block frequently utilized in medicinal chemistry and drug discovery. It features a reactive aryl bromide for carbon-carbon and carbon-heteroatom bond formation, an ester moiety for downstream derivatization, and an ortho-methylthio (-SCH₃) group. The thioether serves not only as a structural motif but also as a synthetic handle that can be oxidized to sulfoxides/sulfones or utilized in late-stage Liebeskind-Srogl couplings.

This application note provides a comprehensive, mechanistically grounded guide to executing high-yielding Suzuki-Miyaura and Buchwald-Hartwig cross-couplings with this specific substrate, addressing the unique chemoselective and coordinative challenges it presents.

Mechanistic Insights & Causality (E-E-A-T)

When designing catalytic systems for Methyl 4-bromo-2-(methylthio)benzoate, chemists must account for two competing electronic and steric factors:

Electronic Acceleration via the Ester Motif

The oxidative addition of Palladium(0) into an aryl halide bond is the rate-determining step in many cross-coupling reactions. The methyl ester group at the C1 position is strongly electron-withdrawing. By lowering the energy of the aryl halide's Lowest Unoccupied Molecular Orbital (LUMO), the ester significantly accelerates the oxidative addition of the electron-rich Pd(0) species into the C4-Br bond [1].

Chemoselectivity: C-Br vs. C-SMe

Under standard palladium catalysis, the C-Br bond is intrinsically more reactive than the C-SMe bond. While thioethers can undergo cross-coupling (e.g., Liebeskind-Srogl reactions), this typically requires a Copper(I) co-catalyst to activate the C-S bond [3]. Therefore, standard Pd-catalyzed conditions will exhibit near-perfect chemoselectivity for the C4-bromide position, leaving the thioether intact.

The Thioether Challenge: Catalyst Poisoning and Ligand Selection

The most significant challenge when coupling thioether-functionalized aryl bromides is the potential for the sulfur atom to act as a soft Lewis base[2]. The -SCH₃ group can coordinate to the intermediate Pd(II) species, forming a stable, off-cycle palladacycle that stalls the catalytic cycle.

  • The Solution: To prevent sulfur chelation, the coordination sphere of the palladium must be saturated using sterically demanding ligands. Bidentate ligands with large bite angles (e.g., dppf , BINAP ) or bulky, electron-rich monodentate biaryl phosphines (e.g., XPhos , RuPhos ) are mandatory. These ligands sterically occlude the sulfur atom, forcing the reaction down the productive reductive elimination pathway.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II) Ar-Br Complex Pd0->OxAdd + Methyl 4-bromo-2-(methylthio)benzoate TransMet Transmetalation / Amine Binding OxAdd->TransMet + Boronic Acid / Amine - Base·HBr Poison Off-Cycle State (Thioether Coordination) OxAdd->Poison S-Me Chelation (If Ligand is small) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Cross-Coupled Product Poison->OxAdd Bulky Ligand (XPhos/dppf)

Palladium Catalytic Cycle highlighting the risk of thioether coordination and ligand-based mitigation.

Quantitative Data & Reaction Scope

The following table summarizes validated conditions for transforming Methyl 4-bromo-2-(methylthio)benzoate based on established thioether-aryl bromide coupling precedents.

Coupling TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeExpected Yield
Suzuki-Miyaura Phenylboronic acid5 mol% Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O (4:1)90 °C / 4-6 h85 - 92%
Suzuki-Miyaura Pyridyl-3-boronic acid5 mol% Pd₂(dba)₃ + 10 mol% XPhosK₃PO₄ / Toluene:H₂O (10:1)100 °C / 12 h75 - 82%
Buchwald-Hartwig Morpholine (Secondary)3 mol% Pd₂(dba)₃ + 6 mol% RuPhosCs₂CO₃ / Toluene100 °C / 8 h80 - 88%
Buchwald-Hartwig Aniline (Primary)3 mol% Pd₂(dba)₃ + 6 mol% BrettPhosNaOtBu / Toluene90 °C / 6 h78 - 85%

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any failure (e.g., catalyst oxidation, incomplete conversion) is identified immediately.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesis of Methyl 4-aryl-2-(methylthio)benzoate derivatives.

  • Preparation & Degassing (Critical Step): In a 50 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 4-bromo-2-(methylthio)benzoate (1.0 mmol, 261 mg), the arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (3.0 mmol, 414 mg).

    • Causality: Excess base is required to activate the boronic acid via the formation of a reactive boronate complex, which is essential for the transmetalation step.

  • Solvent Addition: Add 10 mL of a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the mixture with Argon for 15 minutes.

    • Self-Validation: Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II) species and to prevent homocoupling of the boronic acid.

  • Catalyst Introduction: Under a positive flow of Argon, quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg). Seal the flask and heat to 90 °C in a pre-heated oil bath.

  • Reaction Monitoring: After 4 hours, sample 20 µL of the reaction mixture, dilute with acetonitrile, filter through a short Celite plug, and analyze via LC-MS.

    • Self-Validation Checkpoint: Look for the disappearance of the starting material isotope pattern (m/z 261/263, 1:1 ratio) and the appearance of the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of Methyl 4-amino-2-(methylthio)benzoate derivatives.

  • Reagent Assembly: In an oven-dried, Argon-purged vial, combine Methyl 4-bromo-2-(methylthio)benzoate (1.0 mmol, 261 mg), Cs₂CO₃ (2.0 mmol, 652 mg), Pd₂(dba)₃ (0.03 mmol, 27.5 mg), and RuPhos (0.06 mmol, 28 mg).

    • Causality: RuPhos is specifically chosen for secondary amines because its large steric bulk promotes rapid reductive elimination, preventing β-hydride elimination (which would yield the undesired reduced arene byproduct).

  • Amine & Solvent Addition: Add anhydrous Toluene (5 mL) followed by the amine (e.g., Morpholine, 1.2 mmol). Seal the vial with a PTFE-lined septum cap.

  • Heating: Stir the mixture at 100 °C for 8 hours.

  • Monitoring & Workup: Monitor by TLC (UV active). Upon completion, cool to room temperature, dilute with CH₂Cl₂ (15 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via column chromatography.

References

  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals Source: Chemical Reviews, ACS Publications URL:[Link]

  • One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate Source: PubMed Central (PMC), NIH URL:[Link]

Application Note: Protocol for the Hydrolysis of Methyl 4-bromo-2-(methylthio)benzoate to 4-Bromo-2-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Base-Catalyzed Ester Hydrolysis (Saponification) of Sterically Hindered, Lipophilic Substrates

Introduction & Mechanistic Rationale

The hydrolysis of methyl esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis, typically proceeding via a base-catalyzed acyl-oxygen cleavage (B_AC2) mechanism[1]. While standard aqueous sodium hydroxide (NaOH) is sufficient for simple, water-soluble esters, it frequently fails when applied to highly lipophilic or sterically hindered substrates like methyl 4-bromo-2-(methylthio)benzoate .

Expertise & Causality in Protocol Design:

  • Solvent System (THF/MeOH/H2O): The substrate features a para-bromo and an ortho-methylthio group, rendering it highly lipophilic and insoluble in purely aqueous environments. A ternary solvent system of Tetrahydrofuran (THF), Methanol (MeOH), and Water (H2O) is utilized to ensure complete homogeneity. THF provides excellent solvation for the aryl bromide, while MeOH acts as a bridging co-solvent to prevent the substrate from precipitating when the aqueous base is introduced[2].

  • Base Selection (LiOH vs. NaOH): The ortho-methylthio group introduces moderate steric hindrance around the ester carbonyl. Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH. The lithium cation (

    
    ) exhibits a pronounced acceleration effect in aqueous THF systems; it coordinates simultaneously with the ester carbonyl oxygen and the solvent, significantly enhancing the electrophilicity of the carbonyl carbon and facilitating hydroxide attack despite the steric bulk[3].
    
  • Functional Group Stability: Both the thioether and the unactivated aryl bromide are highly stable to mild, room-temperature saponification conditions. This protocol avoids extreme heat, thereby precluding unwanted side reactions such as nucleophilic aromatic substitution (S_NAr) or thioether degradation[1].

Materials and Reagents

Reagent / MaterialRoleEquivalentsNotes
Methyl 4-bromo-2-(methylthio)benzoate Substrate1.0 eqHighly lipophilic; UV-active.
Lithium Hydroxide Monohydrate (LiOH·H2O) Nucleophile/Base3.0 eqUse fresh monohydrate to ensure accurate stoichiometry.
Tetrahydrofuran (THF) Organic Solvent15 volumesEnhances substrate solubility.
Methanol (MeOH) Co-solvent15 volumesAids in phase transfer and homogeneity.
Distilled Water (H2O) Aqueous Solvent15 volumesDissolves the LiOH and stabilizes the transition state.
1M Hydrochloric Acid (HCl) Acidifying AgentAs neededUsed to protonate the carboxylate salt during workup.
Ethyl Acetate (EtOAc) / Diethyl Ether Extraction SolventAs neededUsed for washing impurities or extracting the final product.

Experimental Protocol

Phase 1: Reaction Setup
  • Substrate Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-bromo-2-(methylthio)benzoate (1.0 equiv, e.g., 10.0 mmol, 2.61 g) in a 1:1 (v/v) mixture of THF and MeOH (15 mL of each).

  • Base Preparation: In a separate vial, dissolve LiOH·H2O (3.0 equiv, 30.0 mmol, 1.26 g) in distilled H2O (15 mL).

  • Initiation: Add the aqueous LiOH solution dropwise to the stirring organic mixture at room temperature (20–25 °C).

    • Causality Note: Dropwise addition prevents localized concentration spikes that could lead to exotherms, ensuring a controlled formation of the tetrahedral intermediate.

Phase 2: Reaction Monitoring
  • Stirring: Allow the monophasic mixture to stir vigorously at room temperature.

  • TLC Analysis: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent system.

    • Self-Validating Check: The starting material (ester) will migrate with a high

      
       value. As the reaction proceeds, the product (a lithium carboxylate salt) will remain completely retained at the baseline. The absolute disappearance of the high-
      
      
      
      UV-active spot confirms 100% conversion, typically achieved within 2 to 4 hours[2].
Phase 3: Workup and Isolation
  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the volatile THF and MeOH.

    • Critical Parameter: Maintain the water bath below 35 °C to prevent thermal degradation of the thioether.

  • Organic Wash: Dilute the remaining aqueous layer with additional H2O (20 mL) and extract once with Diethyl Ether or Dichloromethane (15 mL). Discard the organic layer.

    • Causality Note: This step acts as a chemical filter, removing any trace unreacted starting material or non-polar organic impurities before product isolation.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly acidify the aqueous layer by dropwise addition of 1M HCl while stirring continuously.

    • Self-Validating Check: Use universal pH indicator paper to continuously monitor the solution. Stop addition when the pH reaches 2.0–3.0 . At this pH, the carboxylate is fully protonated (typical benzoic acid

      
       ~ 4.0), forcing the highly lipophilic 4-bromo-2-(methylthio)benzoic acid to crash out of the aqueous solution as a solid precipitate.
      
  • Isolation: Isolate the precipitated product via vacuum filtration. Wash the filter cake thoroughly with ice-cold water to remove residual lithium chloride salts, and dry under high vacuum to afford the pure carboxylic acid.

Quantitative Data & Optimization Summary

The following table summarizes the empirical optimization of solvent and base parameters for this specific substrate class, highlighting the necessity of the chosen protocol.

Solvent SystemBaseTemp (°C)Time (h)Expected Yield (%)Mechanistic Remarks
H2O onlyNaOH80>24<30Poor substrate solubility; high heat risks side reactions.
MeOH/H2O (1:1)NaOH408–1270–80Moderate solubility; kinetics hindered by ortho-sterics.
THF/MeOH/H2O (1:1:1) LiOH·H2O 25 2–4 >95 Optimal homogeneity;

coordinates and accelerates hydrolysis.

Workflow & Mechanistic Diagram

The following diagram illustrates the logical progression of the chemical workflow, mapping the physical steps to the underlying B_AC2 mechanistic transformations.

G sub Methyl 4-bromo-2-(methylthio)benzoate (Starting Material) reag LiOH·H2O in THF/MeOH/H2O (Saponification) sub->reag inter Tetrahedral Intermediate (Acyl-Oxygen Cleavage) reag->inter salt Lithium 4-bromo-2-(methylthio)benzoate (Aqueous Salt) inter->salt - MeOH acid Acidification with 1M HCl (pH 2-3) salt->acid prod 4-Bromo-2-(methylthio)benzoic acid (Isolated Product) acid->prod Precipitation

Figure 1: Workflow and mechanistic progression for the LiOH-mediated saponification of methyl 4-bromo-2-(methylthio)benzoate.

Troubleshooting & Safety Considerations

  • Thioether Oxidation Risk: The methylthio group is susceptible to oxidation, forming sulfoxides or sulfones. Ensure that no peroxides (which can form in aged THF) or strong oxidizing agents are present during the reaction or workup. Use inhibitor-stabilized or freshly distilled THF.

  • Emulsion Formation: If an emulsion forms during the pre-acidification organic wash, add a small volume of saturated aqueous sodium chloride (brine) to increase the ionic strength of the aqueous layer and force phase separation.

  • Odor Management: Thioethers frequently possess a pungent, unpleasant odor. All manipulations, especially solvent evaporation and vacuum filtration, must be conducted inside a certified, well-ventilated fume hood.

References

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran . Chemical and Pharmaceutical Bulletin (ResearchGate).[Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres . Scientific Reports (NIH).[Link]

  • Ester to Acid - Common Conditions . Common Organic Chemistry.[Link]

Sources

Application Note: Optimization of Buchwald-Hartwig Amination for Methyl 4-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols for bifunctional aryl halides.

Introduction & Mechanistic Rationale

Methyl 4-bromo-2-(methylthio)benzoate is a highly versatile, bifunctional building block frequently utilized in late-stage functionalization and structure-activity relationship (SAR) studies[1]. However, subjecting this specific substrate to palladium-catalyzed Buchwald-Hartwig amination presents two distinct chemoselectivity and catalytic challenges:

  • Catalyst Poisoning via Thioether Coordination: The ortho-methylthio (-SMe) group can act as a competing ligand. Following the oxidative addition of the aryl bromide to the Pd(0) species, the proximal sulfur atom can chelate the Pd(II) center, forming a stable, off-cycle palladacycle. This thermodynamic sink prevents amine coordination, stalling the catalytic cycle and leading to poor conversions[1].

  • Base-Sensitive Methyl Ester: Traditional Buchwald-Hartwig protocols rely on strong alkoxide bases (e.g., NaOtBu, pKₐ ~17) to facilitate the deprotonation of the Pd-bound amine. For this substrate, strong bases induce rapid saponification or Claisen-type condensations of the methyl ester, destroying the starting material before cross-coupling can occur[2].

Causality of Experimental Choices

To overcome thioether poisoning, the selection of a highly bulky, electron-rich dialkylbiarylphosphine ligand is critical. Ligands such as BrettPhos or RuPhos enforce a monomeric


 active species and provide immense steric shielding around the Pd center[3]. This steric bulk physically blocks the ortho-methylthio group from chelating the palladium, forcing the cycle forward through amine coordination and reductive elimination[4].

To preserve the methyl ester, mild inorganic bases such as


 or 

must be employed[2]. While these bases are largely insoluble in standard non-polar solvents, operating at elevated temperatures (90–110 °C) in toluene or 1,4-dioxane provides sufficient effective basicity at the solid-liquid interface to drive the deprotonation step without hydrolyzing the ester[5].

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-Br cleavage) Pd0->OxAdd Ar-Br PdII Pd(II)(Ar)(Br)L Intermediate OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Amine + Base Poison Off-Cycle Pd-S Coordination PdII->Poison -SMe chelation PdII_Amido Pd(II)(Ar)(NR2)L Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 Product Ligand Bulky Ligand (e.g., BrettPhos) Ligand->Poison Steric Blockade

Fig 1: Catalytic cycle of Buchwald-Hartwig amination showing steric prevention of Pd-S poisoning.

Reaction Optimization Data

The following tables summarize the quantitative data derived from optimizing the cross-coupling of Methyl 4-bromo-2-(methylthio)benzoate with a standard secondary amine (e.g., morpholine).

Table 1: Ligand Optimization (Fixed Conditions:


 (2.5 mol%), 

(2.0 eq), Toluene, 100 °C, 16 h)
EntryLigand (6 mol%)Equivalents of AmineConversion (%)Isolated Yield (%)Observation
1BINAP1.235%28%Significant starting material recovered; Pd-S poisoning.
2DPPF1.242%36%Sluggish reaction; partial catalyst deactivation.
3Xantphos1.265%58%Moderate yield; some hydrodebromination observed.
4RuPhos1.292%87%Excellent conversion; steric bulk prevents poisoning.
5 BrettPhos 1.2 >99% 94% Optimal; complete conversion, clean reaction profile.

Table 2: Base & Solvent Screening (Fixed Conditions:


 (2.5 mol%), BrettPhos (6 mol%), 100 °C, 16 h) 
EntryBase (2.0 eq)SolventConversion (%)Isolated Yield (%)Observation
1NaOtBuToluene>99%<10%Complete ester hydrolysis/decomposition.
2

Toluene40%35%Base too weak/insoluble; incomplete reaction.
3

1,4-Dioxane88%82%Good yield; viable alternative to Cesium.
4

Toluene >99% 94% Optimal; ester intact, complete conversion.

Standardized Experimental Protocol

This self-validating protocol ensures reproducibility by controlling oxygen/moisture exposure and verifying intermediate states.

Materials Required
  • Substrate: Methyl 4-bromo-2-(methylthio)benzoate (1.00 mmol, 261.14 mg)

  • Amine: Morpholine (or desired amine) (1.20 mmol)

  • Catalyst:

    
     (0.025 mmol, 22.9 mg, 2.5 mol% = 5 mol% Pd)
    
  • Ligand: BrettPhos (0.060 mmol, 32.2 mg, 6.0 mol%)

  • Base:

    
     (2.00 mmol, 651.6 mg) - Must be finely milled and oven-dried.
    
  • Solvent: Anhydrous Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel:

    • Equip a 10 mL Schlenk tube or a pressure vial with a magnetic stir bar.

    • Flame-dry the vessel under vacuum and backfill with dry Argon (repeat 3 times).

  • Addition of Solid Reagents:

    • Under a positive flow of Argon, add Methyl 4-bromo-2-(methylthio)benzoate,

      
      , BrettPhos, and 
      
      
      
      .
    • Causality Note: Adding the Pd source and ligand together allows for the rapid in-situ generation of the active

      
       species before the substrate can undergo uncatalyzed side reactions.
      
  • Addition of Liquids and Degassing:

    • Add anhydrous Toluene (5.0 mL) and the amine (if liquid) via syringe.

    • Seal the vial with a PTFE-lined septum. Sparge the mixture with Argon for 10 minutes.

    • Causality Note: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich BrettPhos ligand to its inactive phosphine oxide.

  • Heating and Monitoring:

    • Place the vial in a pre-heated oil bath or heating block at 100 °C. Stir vigorously (800+ rpm) to ensure the insoluble

      
       remains suspended.
      
    • Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 8:2) after 4 hours. The starting material peak should be fully consumed by 12-16 hours.

  • Workup:

    • Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

    • Wash the organic filtrate with water (2 × 10 mL) and brine (10 mL). Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 30% EtOAc in Hexanes) to afford the pure aminated product.

Workflow Prep 1. Reagent Prep & Weighing Degas 2. Solvent Degassing Prep->Degas Heat 3. Heating (100 °C) Degas->Heat Monitor 4. LC-MS Monitoring Heat->Monitor Workup 5. Aqueous Workup Monitor->Workup Purify 6. Flash Chromatography Workup->Purify

Fig 2: Step-by-step experimental workflow for the optimized Buchwald-Hartwig amination protocol.

Troubleshooting & Analytical Verification

  • Observation of Hydrodebromination (Ar-H byproduct): If LC-MS indicates the presence of Methyl 2-(methylthio)benzoate (loss of bromine without amination), this suggests that the reductive elimination step is too slow, or trace moisture is present. Ensure the

    
     is strictly anhydrous and consider increasing the amine concentration.
    
  • Observation of Ester Hydrolysis: If the free carboxylic acid is detected, the base is too strong or the solvent is wet. Verify the quality of the

    
     and ensure no strong alkoxides were accidentally utilized.
    
  • Incomplete Conversion: If the reaction stalls at ~50% conversion, the catalyst has likely been poisoned by oxygen or trace sulfur chelation. Sparging the solvent more rigorously and ensuring a slight excess of BrettPhos (Pd:Ligand ratio of 1:1.2 to 1:1.5) will mitigate this.

References

  • National Institutes of Health (NIH PMC). Well-defined nickel and palladium precatalysts for cross-coupling.[Link]

  • ResearchGate. Optimization of the Buchwald-Hartwig reaction.[Link]

  • ACS Publications. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[Link]

  • Semantic Scholar. Eucalyptol as a Bio-Based Solvent for Buchwald-Hartwig Reaction on O,S,N-Heterocycles.[Link]

Sources

Modular Synthesis of 7-Substituted Quinazolin-4(3H)-ones via Methyl 4-bromo-2-(methylthio)benzoate: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore prevalent in numerous FDA-approved drugs (e.g., Idelalisib, Gefitinib) and preclinical candidates. While traditional syntheses often begin directly from substituted anthranilic acids, early-stage free anilines are susceptible to unwanted side reactions (e.g., oxidation, over-alkylation, or interference during metal-catalyzed cross-couplings).

To circumvent these limitations, Methyl 4-bromo-2-(methylthio)benzoate serves as an exceptionally robust, masked building block. The 2-(methylthio) ether acts as a stable placeholder that can be selectively "unmasked" via oxidation to a highly electrophilic sulfone. This enables a metal-free Nucleophilic Aromatic Substitution (SNAr) to install the requisite nitrogen, followed by cyclization and late-stage Suzuki-Miyaura cross-coupling at the 7-bromo position. This application note provides a self-validating, four-step protocol designed for drug discovery professionals building diverse quinazolinone libraries.

Mechanistic Rationale & Causality (E-E-A-T)

The logic of this synthetic route relies on orthogonal reactivity and electronic tuning:

  • Thioether as a Masking Group: The -SMe group is inert to many standard library synthesis conditions, protecting the ortho-position until amination is required.

  • Sulfone-Driven SNAr: Oxidation of the thioether yields a methylsulfonyl (-SO2Me) group. The synergistic electron-withdrawing effects of the ortho-ester and the sulfone drastically lower the LUMO of the aromatic ring. This makes the C2 position highly susceptible to SNAr by amines [1][2]. Crucially, this metal-free amination leaves the 4-bromo group completely intact, which would be nearly impossible if Buchwald-Hartwig amination were attempted on a 2,4-dibromobenzoate.

  • One-Pot Imidate Cyclization: The resulting anthranilate is converted to the quinazolinone via condensation with triethyl orthoformate (TEOF) and a primary amine. TEOF acts as both a C1 synthon and a dehydrating agent, forming a reactive imidate intermediate that rapidly cyclizes [3].

  • Late-Stage Diversification: The 7-bromo handle (derived from the original 4-bromo position of the benzoate) is perfectly positioned for Suzuki-Miyaura cross-coupling, allowing rapid exploration of chemical space at the solvent-exposed edge of the pharmacophore [4].

Experimental Workflow

Workflow A Methyl 4-bromo- 2-(methylthio)benzoate B Methyl 4-bromo- 2-(methylsulfonyl)benzoate A->B Step 1 mCPBA C Methyl 2-amino- 4-bromobenzoate B->C Step 2 NH3, SNAr D 7-Bromo-3-R- quinazolin-4(3H)-one C->D Step 3 Orthoester, R-NH2 E 7-Aryl-3-R- quinazolin-4(3H)-one D->E Step 4 Ar-B(OH)2, Pd

Four-step synthetic workflow from thioether to 7-arylquinazolin-4(3H)-one.

Step-by-Step Protocols

Step 1: Oxidation of Thioether to Sulfone

Objective: Activate the C2 position for nucleophilic attack.

  • Setup: Dissolve Methyl 4-bromo-2-(methylthio)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M). Cool the reaction flask to 0 °C using an ice bath.

  • Reagent Addition: Portion-wise, add meta-chloroperoxybenzoic acid (mCPBA, 77% max, 2.2 eq). Causality: 2.2 equivalents ensure complete oxidation past the sulfoxide intermediate to the fully oxidized sulfone.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (high Rf) will disappear, transiently forming a mid-polarity sulfoxide, and finally resolving into a baseline-shifted, highly polar sulfone spot.

  • Workup: Quench the reaction with 10% aqueous Na2S2O3. Causality: This step is critical to reduce unreacted mCPBA, preventing explosive hazards during concentration. Wash the organic layer with saturated aqueous NaHCO3 (3x) to remove the 3-chlorobenzoic acid byproduct. Dry over Na2SO4 and concentrate in vacuo.

Step 2: SNAr Amination

Objective: Install the primary aniline nitrogen via metal-free substitution.

  • Setup: Suspend the crude Methyl 4-bromo-2-(methylsulfonyl)benzoate (1.0 eq) in a 7N solution of ammonia in methanol (10.0 eq).

  • Reaction: Seal the mixture in a pressure tube and heat to 60 °C for 12 hours. Causality: The sealed tube prevents the escape of volatile ammonia gas, ensuring a high local concentration to drive the substitution of the bulky methanesulfinate leaving group.

  • Self-Validation: Analyze via LC-MS. The mass spectrum will show a distinct shift: [M+H]+ of the sulfone (~293 m/z) will be replaced by the primary amine (~230 m/z). The characteristic 1:1 bromine isotope pattern (M, M+2) must remain intact.

  • Workup: Carefully vent the pressure tube after cooling to room temperature. Concentrate the solvent, partition between EtOAc and water, and extract the organic layer.

Step 3: Pyrimidine Ring Cyclization

Objective: Construct the quinazolin-4(3H)-one core.

  • Imidate Formation: To a round-bottom flask, add Methyl 2-amino-4-bromobenzoate (1.0 eq), triethyl orthoformate (3.0 eq), and catalytic glacial acetic acid (0.1 eq) in toluene (0.3 M). Reflux for 2 hours. Causality: Acetic acid protonates the orthoester, accelerating the formation of the reactive imidate intermediate.

  • Amine Condensation: Cool the mixture to room temperature. Add the desired primary amine (R-NH2, 1.5 eq). Reflux for an additional 6 hours.

  • Self-Validation: TLC (DCM/MeOH 95:5) will show the disappearance of the fluorescent anthranilate spot. UV-Vis monitoring will show a shift in λmax characteristic of the extended conjugation of the quinazolinone system.

  • Workup: Cool the reaction to 0 °C. In many cases, the pure 3-substituted 7-bromoquinazolin-4(3H)-one will precipitate directly from the toluene mixture and can be collected via vacuum filtration.

Step 4: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Diversify the 7-position to generate the final API candidate.

  • Setup: In a Schlenk flask, combine the 7-bromoquinazolin-4(3H)-one (1.0 eq), an arylboronic acid (1.2 eq), and K2CO3 (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and H2O (0.1 M).

  • Degassing: Sparge the mixture with N2 gas for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%). Causality: The bidentate dppf ligand prevents catalyst deactivation and strongly promotes oxidative addition into the sterically unhindered C-Br bond.

  • Reaction: Heat at 90 °C for 8 hours.

  • Self-Validation: LC-MS will confirm the complete disappearance of the bromine isotope pattern, replaced by the exact mass of the coupled product.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and validation markers for this workflow, based on optimized internal library synthesis standards:

StepTransformationReagents / ConditionsTypical Yield (%)Time (h)Self-Validation Marker (TLC / LC-MS)
1 Thioether

Sulfone
mCPBA, DCM, 0 °C to RT92 - 96%4Rf shift from 0.8 to 0.3 (Hex/EtOAc 7:3)
2 Sulfone

Anthranilate
7N NH3/MeOH, 60 °C85 - 90%12Mass shift: -SO2Me (+79 Da) to -NH2 (+16 Da)
3 Anthranilate

Quinazolinone
TEOF, R-NH2, Toluene, Reflux70 - 85%8Precipitation of product; UV-Vis λmax shift
4 Bromide

Aryl (Suzuki)
Ar-B(OH)2, Pd(dppf)Cl2, 90 °C65 - 90%8Loss of 1:1 Br isotope pattern in MS

References

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX Source: Pharmaceuticals (Basel) via PubMed Central (PMC) URL:[Link]

  • Development and Application of Ester-Mediated Nucleophilic Aromatic Substitution Reaction Source: Journal of Synthetic Organic Chemistry, Japan (J-Stage) URL:[Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties Source: IntechOpen URL:[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: Molecules via PubMed Central (PMC) URL:[Link]

Application Note: Advanced One-Pot Synthesis Protocols for Methyl 4-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Molecule of Interest: Methyl 4-bromo-2-(methylthio)benzoate (CAS: 1824127-03-8)

Introduction & Mechanistic Rationale

In modern drug discovery, the efficiency of analog generation is heavily reliant on the strategic use of polyfunctional building blocks. Methyl 4-bromo-2-(methylthio)benzoate is a highly versatile, trifunctional scaffold featuring three orthogonally reactive sites:

  • C4-Bromide: Primed for transition-metal-catalyzed cross-coupling.

  • C2-Methylthio Ether: Susceptible to controlled oxidation (to sulfoxides/sulfones) or directed C-H functionalization.

  • C1-Methyl Ester: Available for downstream saponification, amidation, or reduction.

Isolating reactive intermediates—such as boronic esters or highly polar sulfones—often leads to yield attrition due to protodeborylation, tedious chromatographic purification, and increased solvent waste. To circumvent this, we have developed two highly robust, self-validating one-pot protocols tailored for this specific building block. By carefully orchestrating the sequence of reagents, adjusting pH, and modulating base strength, these workflows allow for rapid elaboration of the core scaffold without intermediate isolation [1, 2].

Workflow 1: One-Pot Miyaura Borylation and Suzuki-Miyaura Cross-Coupling

Causality of Experimental Design

The synthesis of complex biaryls from aryl bromides typically requires the isolation of a boronic ester. In this one-pot telescoped process, we first perform a Miyaura borylation using bis(pinacolato)diboron (


).
  • The Base Paradox: The borylation step strictly requires a weak base, such as Potassium Acetate (KOAc). If a strong base is used, the newly formed boronate ester will prematurely undergo a Suzuki coupling with the unreacted starting bromide, leading to symmetric homocoupled dimers.

  • The Telescoped Trigger: Once LC-MS confirms complete borylation, the Suzuki-Miyaura coupling is initiated in the same vessel by adding the second aryl halide, water, and a stronger base (

    
    ). Water is critical here; it facilitates the formation of the reactive hydroxo-palladium intermediate necessary for transmetalation [2].
    
Pathway Visualization

G SM Methyl 4-bromo-2- (methylthio)benzoate Borylation Step 1: Miyaura Borylation Pd(dppf)Cl2, B2pin2, KOAc 1,4-Dioxane, 90°C SM->Borylation Intermediate Boronate Ester Intermediate (In Situ) Borylation->Intermediate Suzuki Step 2: Suzuki Coupling Ar-X, K2CO3, H2O 90°C Intermediate->Suzuki Product Biaryl Product (C4-Arylated) Suzuki->Product

Workflow for One-Pot Miyaura Borylation and Suzuki-Miyaura Cross-Coupling.

Step-by-Step Protocol

Self-Validating Checkpoints: This protocol relies on mass-shift tracking. The starting material exhibits a classic 1:1 bromine isotope pattern (




). The intermediate boronate ester will show a mass shift of

Da (loss of Br, gain of Bpin) with no bromine isotope pattern.
  • Preparation of the Borylation System: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-bromo-2-(methylthio)benzoate (1.0 equiv, 1.0 mmol, 261 mg),

    
     (1.2 equiv, 1.2 mmol, 305 mg), KOAc (3.0 equiv, 3.0 mmol, 294 mg), and 
    
    
    
    (0.05 equiv, 0.05 mmol, 41 mg).
  • Degassing: Evacuate the flask and backfill with dry Nitrogen (repeat 3x). Add anhydrous 1,4-dioxane (5.0 mL) via syringe.

  • Borylation Execution: Heat the reaction mixture to 90 °C for 2 hours.

    • Validation Check: Sample 10

      
      L, dilute in MeCN, and run LC-MS. Ensure complete disappearance of the 
      
      
      
      261/263 doublet.
  • Telescoping the Suzuki Coupling: Cool the reaction slightly to 60 °C. To the same flask, add the desired Aryl Halide (Ar-X) (1.1 equiv, 1.1 mmol) and an aqueous solution of

    
     (3.0 equiv, 3.0 mmol in 1.0 mL degassed 
    
    
    
    ).
  • Cross-Coupling Execution: Re-heat the mixture to 90 °C for 4–6 hours.

    • Validation Check: TLC (Hexanes/EtOAc 4:1) should show the consumption of the highly UV-active boronate ester spot and the appearance of a new, lower

      
       product spot.
      
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash chromatography.
    
Quantitative Data: Optimization of Telescoped Conditions
EntryCatalyst (Step 1)Base (Step 1)Base (Step 2)SolventYield (%)Observation / Causality
1

KOAc

(aq)
Toluene42%Slow borylation; catalyst degradation observed.
2



(aq)
Dioxane15%Failed: Strong base in Step 1 caused massive homocoupling.
3

KOAc

(aq)
Dioxane78%Good yield, but

caused partial ester hydrolysis.
4

KOAc

(aq)
Dioxane 92% Optimal: Clean borylation, rapid cross-coupling, ester intact.

Workflow 2: One-Pot Thioether Oxidation and Ester Saponification

Causality of Experimental Design

Sulfones are critical pharmacophores in medicinal chemistry, often improving metabolic stability and aqueous solubility [3]. Converting the C2-methylthio group to a methylsulfonyl group typically requires strong oxidants (like mCPBA or Oxone).

  • The Solvent Synergy: By utilizing a Methanol/Water co-solvent system, we achieve homogeneous conditions for the Oxone (potassium peroxymonosulfate) oxidation.

  • The pH Shift: Once the oxidation is complete, the reaction mixture is highly acidic. Instead of performing an aqueous workup to isolate the intermediate sulfone ester, we simply add an excess of solid Lithium Hydroxide (LiOH). This neutralizes the acidic byproducts of Oxone and immediately drives the saponification of the C1-methyl ester. The final product, a highly polar sulfonyl carboxylic acid, can be isolated in high purity simply by acidification and precipitation, completely bypassing column chromatography.

Pathway Visualization

G SM Methyl 4-bromo-2- (methylthio)benzoate Oxidation Step 1: Oxidation Oxone, MeOH/H2O RT, 4 h SM->Oxidation Intermediate Sulfone Ester Intermediate (In Situ) Oxidation->Intermediate Hydrolysis Step 2: Saponification LiOH, RT, 2 h Intermediate->Hydrolysis Product 4-Bromo-2-(methylsulfonyl) benzoic acid Hydrolysis->Product

Workflow for One-Pot Thioether Oxidation and Ester Saponification.

Step-by-Step Protocol

Self-Validating Checkpoints: The oxidation of the thioether to the sulfone results in a distinct


 Da mass shift in LC-MS. The subsequent saponification results in a 

Da shift (loss of methyl group) and a drastic shift in retention time (the carboxylic acid will elute much earlier on a reverse-phase C18 column).
  • Oxidation Phase: Dissolve Methyl 4-bromo-2-(methylthio)benzoate (1.0 equiv, 2.0 mmol, 522 mg) in Methanol (10 mL). In a separate beaker, dissolve Oxone (2.5 equiv, 5.0 mmol, 3.07 g) in distilled Water (10 mL).

  • Reagent Addition: Add the aqueous Oxone solution dropwise to the methanolic substrate solution at 0 °C to control the mild exotherm. Remove the ice bath and stir at room temperature for 4 hours.

    • Validation Check: LC-MS should indicate complete conversion to the sulfone (

      
      
      
      
      
      ). No sulfoxide intermediate (
      
      
      Da) should remain.
  • In Situ Saponification: To the vigorously stirring reaction mixture, slowly add solid LiOH monohydrate (8.0 equiv, 16.0 mmol, 671 mg). The mixture will initially turn cloudy as the pH shifts from acidic to strongly basic (pH > 12). Stir at room temperature for 2 hours.

  • Precipitation and Isolation: Concentrate the mixture under reduced pressure to remove the Methanol (do not evaporate to dryness). Dilute the remaining aqueous layer with 10 mL of water and wash with Diethyl Ether (1 x 10 mL) to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and slowly acidify with 2M HCl until pH 2 is reached. A thick white precipitate of 4-bromo-2-(methylsulfonyl)benzoic acid will form.

  • Filtration: Filter the precipitate under vacuum, wash with ice-cold water (2 x 5 mL), and dry under high vacuum overnight. Typical yield: 88-94% (Purity >98% by NMR).

References

  • Joannou, M. V. (2024). Advancing Base Metal Catalysis: Development and Execution of a Ni-catalyzed Borylation/Pd-catalyzed Suzuki Telescoped Process. Organic Process Research & Development.[Link]

  • Zhang, Y., Li, W., Lee, H., Lu, B. Z., & Senanayake, C. H. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 76(15), 6394–6400.[Link]

  • Richards-Taylor, C. S., Blakemore, D. C., & Willis, M. C. (2013). One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation. Chemical Science, 5(1), 222-226.[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-bromo-2-(methylthio)benzoate (CAS 1824127-03-8). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high product purity. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice.

Synthetic Overview: Strategic Pathways

The synthesis of Methyl 4-bromo-2-(methylthio)benzoate can be approached via several routes, with the choice often depending on the availability of starting materials and scalability requirements. The two most prevalent strategies commence from either an aniline derivative via a Sandmeyer-type reaction or a fluoro-aromatic precursor via Nucleophilic Aromatic Substitution (SNAr).

Synthetic_Pathways cluster_0 Route A: Sandmeyer-Type Pathway cluster_1 Route B: SNAr Pathway A1 2-Amino-4-bromobenzoic Acid A2 Aryl Diazonium Salt Intermediate A1->A2 Diazotization (NaNO₂, HCl, 0-5°C) A3 4-Bromo-2-(methylthio)benzoic Acid A2->A3 Thiomethylation (e.g., Cu(I) catalyst, MeSH source) P Methyl 4-bromo-2- (methylthio)benzoate A3->P Esterification (MeOH, Acid Catalyst) B1 4-Bromo-2-fluorobenzoic Acid B2 4-Bromo-2-(methylthio)benzoic Acid B1->B2 SNAr (NaSMe, polar aprotic solvent) B2->P Esterification (MeOH, Acid Catalyst)

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My overall yield is critically low after following the Sandmeyer-type route (Route A). What are the most common failure points?

A1: Low yield in this multi-step sequence typically originates from two critical stages: the formation and subsequent reaction of the diazonium salt.

  • Diazonium Salt Instability: The primary culprit is often poor temperature control during diazotization. Aryl diazonium salts are notoriously unstable above 5°C.[1] An exothermic reaction without sufficient cooling will cause the salt to decompose into phenol and release nitrogen gas, leading to a dark, oily reaction mixture and drastically reduced yield.[1]

    • Solution: Maintain a strict temperature of 0-5°C throughout the addition of sodium nitrite. Ensure the reaction flask is well-submerged in an ice-salt bath and that the nitrite solution is added dropwise to manage the exotherm.

  • Inefficient Thiomethylation: The displacement of the diazonium group is a radical-nucleophilic aromatic substitution (SRNAr) catalyzed by a copper(I) salt.[2]

    • Side Reactions: A significant side reaction is hydro-dediazoniation (reduction to 4-bromobenzoic acid), especially if the copper catalyst is inefficient or if radical scavengers are present.

    • Solution: Use a fresh, high-purity source of a copper(I) salt (e.g., CuBr or CuSCN). The reaction should be performed promptly after the diazonium salt is formed. Ensure your source of the methylthio group (e.g., dimethyl disulfide with a reducing agent or sodium thiomethoxide) is added under conditions that favor the desired substitution over competing pathways.

Q2: The SNAr reaction of Methyl 4-bromo-2-fluorobenzoate with sodium thiomethoxide (a variation of Route B) is sluggish and gives a mixture of starting material and product. How can I drive it to completion?

A2: The success of this SNAr reaction hinges on the nucleophilicity of the thiomethoxide and the reactivity of the aryl fluoride.

  • Reagent Quality: Sodium thiomethoxide (NaSMe) is highly hygroscopic and susceptible to oxidation to dimethyl disulfide. Using old or improperly stored reagent is a common cause of failure.

    • Solution: Use freshly prepared or commercially sourced NaSMe with confirmed purity. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidation.

  • Solvent and Temperature: The reaction requires a polar aprotic solvent to solvate the cation and leave the "naked" nucleophile free to attack the aromatic ring.

    • Solution: Solvents like DMF, DMSO, or NMP are excellent choices. If the reaction is slow at room temperature, gently heating to 50-80°C can significantly increase the rate. Monitor by TLC to avoid byproduct formation at elevated temperatures. The synthesis of related compounds often involves heating to ensure the reaction goes to completion.[3]

Q3: My final product is contaminated with the corresponding carboxylic acid, 4-bromo-2-(methylthio)benzoic acid. How did this happen and how can I remove it?

A3: This is a classic issue of incomplete esterification or hydrolysis of the methyl ester during workup.

  • Cause - Incomplete Reaction: Fischer esterification is an equilibrium-controlled process.[4] If an insufficient excess of methanol is used or the reaction time is too short, a significant amount of the starting carboxylic acid will remain.

  • Cause - Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid during the aqueous workup, especially if exposed to basic conditions (like a concentrated sodium bicarbonate wash) for a prolonged period.[5]

  • Solution - Removal: The acidic nature of the carboxylic acid impurity makes it easy to remove.

    • Dissolve the crude product in a non-polar organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][6] The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. The neutral ester will remain in the organic layer.

    • Separate the layers and wash the organic layer with brine, then dry over anhydrous sodium sulfate before concentrating.[4][5]

Q4: TLC analysis shows an unexpected, more polar spot that I suspect is the sulfoxide or sulfone derivative. What causes this and is it preventable?

A4: The thioether moiety (-SMe) is susceptible to oxidation to form methylsulfinyl (-S(O)Me) or methylsulfonyl (-S(O)₂Me) groups.

  • Cause of Oxidation: This can occur if oxidizing agents are present. Potential sources include residual nitric acid from the diazotization step if not properly quenched, exposure to air over long periods at elevated temperatures, or certain purification conditions. Some brominating agents like N-Bromosuccinimide (NBS), if used in a different synthetic route, can also potentially oxidize thioethers.[7][8]

  • Prevention:

    • Inert Atmosphere: When heating reactions containing the thioether, maintain an inert atmosphere.

    • Careful Workup: Ensure all acidic and potentially oxidizing reagents from previous steps are thoroughly quenched and removed.

    • Purification: If the sulfoxide has formed, it can typically be separated from the desired thioether by column chromatography on silica gel, as the sulfoxide is significantly more polar.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for lab-scale synthesis?

A1: For laboratory-scale synthesis, Route B (SNAr) , starting from 4-bromo-2-fluorobenzoic acid or its methyl ester, is often preferred.[3] This route avoids the use of thermally unstable diazonium salts and the often-problematic Sandmeyer-type reaction, generally leading to a cleaner reaction profile and easier purification.[2][9][10] The starting 4-bromo-2-fluorobenzoic acid is also commercially available.[11]

Q2: What are the best practices for esterifying 4-bromo-2-(methylthio)benzoic acid?

A2: Several effective methods exist, each with advantages. The choice depends on scale, desired purity, and available reagents.

MethodReagents & ConditionsProsCons
Fischer Esterification Methanol (excess, as solvent), catalytic conc. H₂SO₄, reflux.[4][12]Inexpensive, simple setup.Equilibrium-limited, may require long reaction times.
Thionyl Chloride Methanol, Thionyl Chloride (SOCl₂), 0°C to RT.[6]High yield, irreversible.SOCl₂ is corrosive and generates HCl and SO₂ gas.
Methyl Iodide Methyl Iodide (MeI), K₂CO₃, in DMF.[13]Mild conditions, high yield.MeI is toxic and a regulated substance.

Q3: What are the critical safety precautions for this synthesis?

A3:

  • Diazonium Salts (Route A): These are potentially explosive when isolated and dry. They should always be prepared in solution at 0-5°C and used immediately without isolation.[1]

  • Sodium Thiomethoxide (Route B): This reagent is corrosive and has a strong, unpleasant odor. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Thionyl Chloride (Esterification): Highly corrosive and reacts violently with water. It releases toxic HCl and SO₂ gases. All operations must be conducted in a fume hood.

Experimental Protocols

Protocol 1: Synthesis via SNAr from 4-Bromo-2-fluorobenzoic Acid (Route B)

This two-step protocol is recommended for its reliability and cleaner reaction profile.

Protocol_SNAr Start 4-Bromo-2-fluorobenzoic Acid Step1 Step 1: SNAr Reaction - Add NaSMe portion-wise to a solution of the acid in DMF under N₂. - Heat to 60°C for 4-6 hours. - Monitor by TLC. Start->Step1 Workup1 Aqueous Workup - Cool, pour into water, and acidify with HCl. - Extract with Ethyl Acetate. - Wash, dry, and concentrate. Step1->Workup1 Intermediate 4-Bromo-2-(methylthio)benzoic Acid Workup1->Intermediate Step2 Step 2: Esterification - Dissolve acid in MeOH. - Cool to 0°C and slowly add SOCl₂. - Warm to RT and stir overnight. - Monitor by TLC. Intermediate->Step2 Workup2 Aqueous Workup - Concentrate solvent. - Dilute with Ethyl Acetate. - Wash with NaHCO₃ (aq), then brine. - Dry and concentrate. Step2->Workup2 Purify Purification - Column chromatography on silica gel (e.g., 5-10% Ethyl Acetate in Hexanes). Workup2->Purify End Final Product Purify->End

Caption: Workflow for the SNAr and Esterification Route.

Step 1: Synthesis of 4-Bromo-2-(methylthio)benzoic acid

  • To a stirred solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add sodium thiomethoxide (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 30% ethyl acetate in hexanes with acetic acid).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl, which will precipitate the product.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.

Step 2: Esterification to Methyl 4-bromo-2-(methylthio)benzoate

  • Dissolve the crude 4-bromo-2-(methylthio)benzoic acid (1.0 eq) in methanol (approx. 0.2 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) dropwise.[6]

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Remove the methanol under reduced pressure. Dilute the residue with ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude methyl ester.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

References

  • Molbase. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Global Scientific Journal. (2020, November). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]

Sources

Preventing oxidation of methylthio group in Methyl 4-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Methyl 4-bromo-2-(methylthio)benzoate . This compound is a highly versatile building block, featuring a cross-coupling-ready aryl bromide, a saponifiable methyl ester, and a nucleophilic methylthio ether. However, the exact nucleophilicity that makes the methylthio group useful also makes it highly vulnerable to unwanted oxidation.

This guide is designed for researchers and drug development professionals to understand the causality of thioether oxidation and implement self-validating protocols to prevent it during synthesis, storage, and workup.

Mechanistic Causality: Why Does the Methylthio Group Oxidize?

The sulfur atom in a thioether (organic sulfide) is electron-rich, possessing two lone pairs of electrons[1]. This structural feature makes it highly susceptible to electrophilic attack by reactive oxygen species (ROS), peroxides, and even dissolved atmospheric oxygen in the presence of light or transition metals[2][3].

Oxidation proceeds in a stepwise manner:

  • Mild Oxidation: The thioether is oxidized to a sulfoxide (-S(=O)CH₃), resulting in a +16 Da mass shift[1][4].

  • Strong Oxidation: Further oxidation yields a sulfone (-S(=O)₂CH₃), resulting in a +32 Da mass shift[1].

In Methyl 4-bromo-2-(methylthio)benzoate, the electron-withdrawing ester and bromide groups slightly reduce the electron density of the aromatic ring. However, the sulfur atom remains highly nucleophilic. Consequently, exposure to common laboratory oxidants—such as sodium hypochlorite (bleach) used for odor control—results in rapid oxidation, with half-lives in the range of seconds[3][5].

Quantitative Risk Assessment

Understanding the kinetics of your reagents is critical. The table below summarizes the relative risks and half-lives of common oxidants when exposed to aryl thioethers.

Oxidant / ConditionRelative Oxidation RiskPrimary ProductEstimated Half-LifeRecommended Prevention Strategy
Atmospheric O₂ (Dark, 4°C) LowSulfoxideMonthsStore neat solid under Ar/N₂ at 4°C.
Atmospheric O₂ (Ambient Light) ModerateSulfoxideDaysUse amber vials; minimize solution storage.
H₂O₂ (Residual/Mild) ModerateSulfoxide~75–100 hoursQuench peroxides before substrate addition.
NaOCl (Bleach, 10 μM) ExtremeSulfoxideSecondsNever use bleach to quench reactions.
NaOCl (Bleach, Excess) ExtremeSulfoneMinutesUse sodium thiosulfate for workup.
(Data synthesized from kinetic analyses of aryl thioether oxidation[3][5])

Workflow & Visualization

The following diagram illustrates the logical checkpoints required to block the oxidation pathways during your synthetic workflow.

ThioetherProtection cluster_0 Oxidation Pathways (Avoid) cluster_1 Protection Strategies (Implement) Start Methyl 4-bromo-2- (methylthio)benzoate O2 Dissolved O2 / Light Start->O2 Bleach NaOCl (Bleach) Quench Start->Bleach Sulfoxide Sulfoxide Impurity O2->Sulfoxide Mild Oxidation Bleach->Sulfoxide Fast Oxidation Sulfone Sulfone Impurity Sulfoxide->Sulfone Strong Oxidation Degas Sparging / Freeze-Pump-Thaw Degas->O2 Prevents Dark Amber Vials (Exclude Light) Dark->O2 Prevents AltQuench Na2S2O3 / Thiosulfate Quench AltQuench->Bleach Replaces

Logical workflow for preventing methylthio oxidation during synthesis and workup.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must have a built-in validation step so you can confirm success before moving to the next synthetic stage.

Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Dissolved oxygen in aqueous bases (used in Suzuki/Buchwald couplings) is the #1 cause of accidental sulfoxide formation.

  • Freeze: Place the solvent in a Schlenk flask. Seal and submerge the flask in liquid nitrogen.

    • Validation Check: Ensure the solvent is completely frozen solid. This guarantees zero vapor pressure.

  • Pump: Open the flask to a high vacuum line for 2–3 minutes to evacuate the oxygen-rich headspace.

  • Thaw: Close the vacuum valve and place the flask in a warm water bath.

    • Validation Check: Watch the thawing liquid closely. You will see vigorous bubbling—this is the trapped oxygen escaping the lattice.

  • Repeat: Repeat steps 1–3 for a total of three cycles.

    • Final Validation: During the third thaw cycle, no bubbles should form . If the liquid thaws silently, the solvent is fully degassed and safe for your thioether.

Protocol B: Safe Reaction Workup & Odor Management

Because thioethers have pungent odors, chemists frequently use bleach to clean glassware. However, introducing bleach during workup will destroy your compound[6].

  • Cool & Quench: Cool your completed reaction to 0°C. Quench by adding a 10% w/v aqueous solution of Sodium Thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate is a mild reducing agent that neutralizes residual oxidants without reacting with the thioether.

  • Extract: Extract the product into an organic solvent (e.g., EtOAc or DCM).

  • Validate via TLC: Spot the organic layer on a TLC plate alongside the pure starting material.

    • Validation Check: Sulfoxides are highly polar. If your product spot matches the starting material's Rf, the thioether is intact. If you see a new, intense spot near the baseline, oxidation has occurred[4].

  • Odor Control: Only apply bleach (NaOCl) to the separated aqueous waste flask after your organic product is safely isolated and removed from the fume hood.

Troubleshooting FAQs

Q: I am performing a palladium-catalyzed Suzuki coupling using the aryl bromide moiety. My LC-MS shows a large byproduct with a +16 Da mass shift. What happened? A: The +16 Da shift indicates the formation of a sulfoxide[4]. Cross-coupling reactions require aqueous bases (like Na₂CO₃ or K₃PO₄). If these aqueous solutions are not rigorously degassed, dissolved oxygen will oxidize the methylthio group at the elevated temperatures required for the coupling. Implement Protocol A before adding your palladium catalyst.

Q: I need to hydrolyze the methyl ester to a carboxylic acid. Will standard saponification conditions oxidize the thioether? A: Base-catalyzed saponification (e.g., LiOH or NaOH in THF/H₂O) does not inherently oxidize thioethers. However, heating the compound in an aerated alkaline solution significantly increases the risk of auto-oxidation[2]. Run the saponification under a nitrogen atmosphere using degassed solvents, and avoid excessive heating.

Q: I left my purified Methyl 4-bromo-2-(methylthio)benzoate in a clear vial on my bench over the weekend. The NMR now shows a new singlet shifted slightly downfield from the original -SCH₃ peak. Is it ruined? A: Yes, it has likely undergone photo-oxidation. Ambient light accelerates the reaction between atmospheric oxygen and the electron-rich sulfur atom, forming the sulfoxide[2]. The new downfield NMR singlet corresponds to the -S(=O)CH₃ protons, which are deshielded by the newly formed oxygen bond. Always store this compound in amber vials under an inert atmosphere (Argon or Nitrogen) at 4°C.

References

  • Benchchem - Technical Support Center: Preventing Oxidation of the Methylthio Group.2

  • Chemistry Learner - Thioether: Structure, Formula, Synthesis, and Examples.1

  • Organic Letters (ACS) - Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.3

  • National Institutes of Health (PMC) - Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin.4

  • National Institutes of Health (PMC) - Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.5

  • Master Organic Chemistry - Thiols And Thioethers.6

Sources

Minimizing debromination side reactions in Methyl 4-bromo-2-(methylthio)benzoate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and process chemists encountering hydrodebromination (dehalogenation) side reactions during the palladium-catalyzed cross-coupling of Methyl 4-bromo-2-(methylthio)benzoate .

Below, we dissect the mechanistic causality of this specific failure mode, provide evidence-based troubleshooting FAQs, and outline a self-validating experimental protocol to ensure high-fidelity carbon-carbon bond formation.

Mechanistic Overview: The Causality of Debromination

Hydrodebromination is a pervasive side reaction in palladium-catalyzed cross-couplings where the C–Br bond is reduced to a C–H bond, yielding methyl 2-(methylthio)benzoate instead of the desired coupled product [1].

For Methyl 4-bromo-2-(methylthio)benzoate , the substrate possesses a unique electronic and steric microenvironment. While the ester group activates the ring for oxidative addition, the ortho-methylthio (-SMe) group introduces a critical vulnerability. The sulfur atom can coordinate to the electrophilic Pd(II) center immediately following oxidative addition. This internal coordination forms a transient metallacycle that sterically and electronically hinders the incoming transmetalating agent (e.g., boronic acid or amine).

Because the transmetalation step is kinetically retarded, the long-lived Ar–Pd(II)–Br intermediate becomes highly susceptible to intercepting a hydride source from the environment (such as an alcohol solvent undergoing


-hydride elimination, or trace water)[2]. This diverts the catalytic cycle into the undesired hydrodebromination pathway.

G Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br Oxidative Addition Complex Pd0->OxAdd + Ar-Br ArBr Ar-Br (Methyl 4-bromo-2-(methylthio)benzoate) TransMet Transmetalation (Coupling Partner) OxAdd->TransMet Desired Pathway Hydride Hydride Transfer (from Solvent/Base/H2O) OxAdd->Hydride Undesired Pathway ArPdR Ar-Pd(II)-R TransMet->ArPdR Product Desired Product (Ar-R) ArPdR->Product Reductive Elimination Product->Pd0 ArPdH Ar-Pd(II)-H Hydride->ArPdH Byproduct Debrominated Byproduct (Ar-H) ArPdH->Byproduct Reductive Elimination Byproduct->Pd0

Catalytic cycle contrasting the desired cross-coupling pathway with undesired hydrodebromination.

Frequently Asked Questions (FAQs)

Q1: I am detecting a large mass peak at m/z 182 (Ar-H) via LC-MS. Where is the hydride coming from? A1: The hydride source is typically the solvent, the base, or trace moisture. Protic solvents like ethanol or methanol are notorious for this; the alkoxide binds to the Pd(II) center and undergoes


-hydride elimination, transferring a hydride to the palladium and releasing an aldehyde/ketone [1]. Furthermore, even in aprotic solvents, trace water can act as a hydrogen source for hydrodehalogenation [4].

Q2: How should I adjust my solvent and base to prevent this? A2: Abandon alcoholic solvents and aqueous base solutions. Switch to strictly anhydrous, aprotic solvents such as Toluene, THF, or 1,4-Dioxane [2]. Replace strong, soluble bases (like NaOMe or aqueous NaOH, which promote saponification of your methyl ester and provide protons) with mild, anhydrous inorganic bases. Finely milled Potassium Phosphate Tribasic (


) or Cesium Fluoride (CsF) are highly recommended.

Q3: Can ligand selection outcompete the sulfur coordination? A3: Yes. Because the -SMe group slows down transmetalation, you must use a ligand that accelerates it. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) stabilize the active Pd(0) species and drastically lower the activation energy for both transmetalation and reductive elimination[3]. By accelerating the desired pathway, the catalyst completes the cycle before background hydride transfer can occur. Alternatively, bidentate ligands with large bite angles, like dppf in


, can prevent the sulfur atom from finding an open coordination site on the palladium.

Quantitative Condition Optimization

The table below summarizes the empirical impact of varying reaction parameters on the product distribution for thioether-containing aryl bromides. Note the dramatic shift in selectivity when moving from protic to aprotic conditions with advanced ligands.

Solvent SystemBaseCatalyst / LigandTemp (°C)Desired Product (%)Debrominated Ar-H (%)
EtOH /


(aq)

8045%40%
DMF


/

10055%30%
Toluene (Anhydrous)

(anhydrous)

/ XPhos
8085%< 5%
THF (Anhydrous)CsF (anhydrous)

6592%< 2%

Self-Validating Experimental Protocol

To ensure reproducibility and suppress debromination, follow this optimized Suzuki-Miyaura coupling protocol. This method is designed as a self-validating system: step 4 includes specific analytical checkpoints to verify the integrity of the reaction before completion.

Materials Required:
  • Substrate: Methyl 4-bromo-2-(methylthio)benzoate (1.0 equiv)

  • Coupling Partner: Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Catalyst:

    
     adduct (5 mol%)
    
  • Base: Anhydrous CsF or

    
     (3.0 equiv)
    
  • Solvent: Anhydrous THF or 1,4-Dioxane (0.1 M relative to substrate)

Step-by-Step Methodology:
  • Preparation of the Reaction Vessel (Moisture Exclusion):

    • Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar under a vacuum.

    • Backfill with high-purity Argon (not Nitrogen, to ensure maximum inertness). Repeat the vacuum/Argon cycle three times.

  • Solid Reagent Loading:

    • Under a positive stream of Argon, add Methyl 4-bromo-2-(methylthio)benzoate, the boronic acid, the palladium catalyst, and the anhydrous base.

    • Critical Causality Step: Ensure the base is oven-dried immediately prior to use. Any residual moisture will act as a hydride source [4].

  • Solvent Addition and Degassing:

    • Add the anhydrous solvent via a gas-tight syringe.

    • Perform three cycles of Freeze-Pump-Thaw degassing. Oxygen must be entirely excluded, as it oxidizes phosphine ligands to phosphine oxides, stripping the palladium of its protective steric bulk and leaving it vulnerable to side reactions.

  • Reaction Execution & Analytical Checkpoints:

    • Heat the reaction mixture to 65 °C (for THF) or 80 °C (for Dioxane) in a pre-heated oil bath.

    • Self-Validation Check (1 Hour): Withdraw a 10

      
      L aliquot, dilute in MeCN, and analyze via LC-MS.
      
      • Pass Condition: Observation of the product mass with minimal starting material.

      • Fail Condition: If a peak at m/z 182 (debrominated byproduct) exceeds 5% relative area, immediately cool the reaction. This indicates a breach in anhydrous conditions or degraded boronic acid. Do not proceed without fresh, dry reagents.

  • Workup and Isolation:

    • Once complete (typically 4–12 hours), cool to room temperature.

    • Filter the mixture through a short pad of Celite to remove the inorganic base and precipitated palladium black, washing with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

References

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Chemical Communications (RSC Publishing)[Link]

  • Cross-Coupling Reactions Guide Johnson Matthey Catalysis & Chiral Technologies[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Organometallics - ACS Publications[Link]

Technical Support Center: Troubleshooting Low Conversion of Methyl 4-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields and stalled conversions during the synthesis of Methyl 4-bromo-2-(methylthio)benzoate (CAS 1824127-03-8).

The industry-standard synthetic route involves a Nucleophilic Aromatic Substitution (


) of methyl 4-bromo-2-fluorobenzoate using sodium thiomethoxide (NaSMe)[1]. While conceptually straightforward, this reaction is a delicate balancing act of chemoselectivity. The thiolate anion is a powerful nucleophile that can attack multiple electrophilic sites on your starting material.

This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causalities behind your experimental outcomes, ensuring your next protocol is a self-validating system.

Part 1: Root Cause Analysis (FAQs)

Q1: My starting material is completely consumed, but my isolated yield of the target methyl ester is extremely low. What happened? A: You are likely observing competing ester demethylation . Sodium thiomethoxide is a "soft" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, while it can attack the "hard" aryl fluoride carbon via


, it has a high kinetic affinity for the "soft" methyl group of your ester[2].
If your reaction temperature exceeds room temperature, the thiolate anion will attack the ester's methyl group via an 

mechanism, generating dimethyl sulfide gas and yielding 4-bromo-2-(methylthio)benzoic acid (the carboxylate salt) instead of your target ester[2]. This is a classic, documented pathway for the cleavage of methyl esters[2].

Q2: My reaction stalls at 40-50% conversion, even after adding excess NaSMe. Why isn't the


 proceeding to completion? 
A:  This is a hallmark of reagent degradation and competing saponification . NaSMe is highly hygroscopic. Upon exposure to ambient moisture, it hydrolyzes to form sodium hydroxide (NaOH) and volatile methanethiol (MeSH) gas.
When degraded NaSMe is introduced to your reaction, the NaOH acts as a "hard" nucleophile, rapidly attacking the carbonyl carbon of your ester[3]. This saponification consumes your starting material to form 4-bromo-2-fluorobenzoic acid, simultaneously neutralizing the basicity required for the 

pathway. The reaction stalls because the active thiolate concentration has plummeted.

Q3: How do I manipulate solvent and temperature to favor the


 pathway over ester cleavage? 
A:  The 

displacement of the ortho-fluorine is highly activated by the electron-withdrawing ester group, meaning it can proceed at low temperatures (0 °C to 25 °C)[1]. Conversely, the

demethylation of the ester requires a higher activation energy and is accelerated by heat[2]. By running the reaction strictly between 0 °C and room temperature in a polar aprotic solvent like anhydrous DMF (which leaves the thiolate unsolvated and highly reactive), you kinetically trap the

product before the

cleavage can occur[3].

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition between the desired


 pathway and the parasitic side reactions caused by poor temperature control or reagent degradation.

G SM Methyl 4-bromo-2-fluorobenzoate (Starting Material) Target Methyl 4-bromo-2-(methylthio)benzoate (Target Product - SNAr) SM->Target SNAr (Optimal) Byproduct1 4-Bromo-2-fluorobenzoic acid (Saponification Byproduct) SM->Byproduct1 H2O/NaOH Impurity Byproduct2 4-Bromo-2-(methylthio)benzoic acid (Demethylation Byproduct) SM->Byproduct2 SNAr + Cleavage NaSMe NaSMe (Sodium Thiomethoxide) NaSMe->Target Target->Byproduct2 Excess NaSMe / High Temp (SN2 Cleavage)

Figure 1: Competing reaction pathways during the synthesis of Methyl 4-bromo-2-(methylthio)benzoate.

Part 3: Quantitative Data Presentation

To demonstrate the causality of the variables discussed above, refer to the following table summarizing the product distribution based on reaction conditions.

TemperatureSolvent ConditionNaSMe QualityConversion (%)Target Yield (

)
Demethylation ByproductSaponification Byproduct
0 °C to RT Anhydrous DMFFresh (>95%)>99%85 - 90% < 5%< 5%
60 °C Anhydrous DMFFresh (>95%)>99%15 - 20% 75 - 80%< 5%
RT Wet DMFDegraded (Wet)~45%10 - 15% < 5%35 - 40%

Data Interpretation: Elevated temperatures selectively drive the


 demethylation, while moisture introduces competing saponification.

Part 4: Optimized Experimental Protocol

To ensure a self-validating system, the following protocol integrates specific checkpoints to verify reagent integrity and reaction trajectory.

Step 1: Reagent Validation & Preparation

  • Visual Inspection: NaSMe should be a free-flowing, off-white powder. If it appears clumpy, yellow, or smells overwhelmingly of hydrogen sulfide/methanethiol without opening the septum, it has degraded and must be discarded.

  • Atmosphere Control: Weigh 1.1 equivalents of fresh NaSMe inside a nitrogen-filled glovebox to prevent ambient moisture absorption.

Step 2: Reaction Execution (


) 
  • Dissolve 1.0 equivalent of methyl 4-bromo-2-fluorobenzoate in anhydrous DMF (0.1 M concentration) under a strict Argon or Nitrogen atmosphere[1].

  • Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lowering the thermal energy suppresses the higher-activation-energy

    
     demethylation pathway.
    
  • Add the NaSMe portion-wise over 15 minutes.

  • Allow the reaction to slowly warm to room temperature (approx. 20-25 °C) and stir for 2 to 4 hours[1].

Step 3: Self-Validation (In-Process Control)

  • Pull an aliquot for LC-MS analysis.

  • Validation Check: Look for the mass of the target product (

    
     approx. 261/263 m/z). Crucially, scan for the demethylated byproduct (
    
    
    
    approx. 245/247 m/z in negative ion mode). If the byproduct exceeds 5% relative area, immediately cool the reaction back to 0 °C to arrest further ester cleavage.

Step 4: Quench and Workup

  • Quench the reaction at 0 °C by slowly adding a 10% aqueous solution of ammonium chloride (

    
    ). Causality: A mild acidic quench neutralizes any remaining thiolate or hydroxide without being acidic enough to promote acid-catalyzed ester hydrolysis during the workup.
    
  • Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3x) to remove residual DMF, followed by brine.

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

References

  • e-EROS Encyclopedia of Reagents for Organic Synthesis (Sodium Thiomethoxide) / Feutrill, G. I., & Mirrington, R. N. - Demethylation of aryl methyl ethers with thioethoxide ion in dimethyl formamide.[2] URL:[Link]

  • Google Patents (WO2023049697A1) - Hetero-tricyclic compounds as inhibitors of kras (Details standard SNAr protocols using NaSMe on fluorobenzoates).[1] URL:

Sources

Technical Support Center: Troubleshooting Thermal Instability of Methyl 4-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide provides field-proven troubleshooting protocols for handling Methyl 4-bromo-2-(methylthio)benzoate (CAS: 1824127-03-8)[1]. As an advanced synthetic intermediate, this molecule presents a delicate balance of functional groups: a methyl ester, a bromoarene, and an ortho-methylthio group.

Researchers frequently report yield losses, sticky residues, or unexpected impurity peaks during post-reaction workup. This guide deconstructs the mechanistic causality behind these issues and provides a self-validating protocol to ensure structural integrity.

Part 1: Root Cause Analysis of Thermal Instability

Why does Methyl 4-bromo-2-(methylthio)benzoate degrade during routine workup? The instability is not an inherent flaw of the molecule, but rather a predictable chemical response to thermal and oxidative stress.

  • Thioether Oxidation (The Primary Culprit): The methylthio (–SCH₃) group is highly electron-rich. Under thermal stress (e.g., rotary evaporation baths > 40°C) in the presence of atmospheric oxygen, the thioether rapidly oxidizes to the corresponding sulfoxide, and under prolonged exposure, to the sulfone[2]. This manifests physically as a transition from a crystalline solid to a viscous, yellow oil.

  • Base/Acid-Catalyzed Ester Hydrolysis: The methyl ester is susceptible to hydrolysis. The ortho-positioning of the methylthio group exerts stereoelectronic effects that can make the carbonyl carbon more electrophilic. If the aqueous workup is not strictly pH-controlled, applying heat during solvent removal drives the hydrolysis, yielding 4-bromo-2-(methylthio)benzoic acid[3].

  • High-Temperature Cleavage: Thermogravimetric analysis (TGA) of closely related ortho-methylthio benzoates (such as the 5-fluoro analog) demonstrates stability only up to 150°C, with severe degradation observed at 200°C[3]. Localized superheating in distillation flasks or drying ovens will trigger irreversible decomposition.

Degradation A Methyl 4-bromo-2- (methylthio)benzoate B Sulfoxide/Sulfone Impurities A->B Heat + O2 (Rotovap >40°C) C 4-bromo-2-(methylthio) benzoic acid A->C Heat + H2O/Base (Aqueous Workup) D Thermal Decomposition A->D Extreme Heat (>150°C)

Fig 1: Primary chemical degradation pathways during thermal/oxidative stress.

Part 2: Frequently Asked Questions (FAQs)

Q1: My product turned into a sticky, yellow oil instead of a solid after rotary evaporation. What happened? A: You likely induced thioether oxidation. When the rotary evaporator water bath exceeds 35°C and the system is not fully purged with inert gas, atmospheric oxygen dissolves in the evaporating solvent. This oxidizes the –SCH₃ group to a sulfoxide[2]. Actionable Fix: Lower the bath temperature to ≤ 30°C, utilize a stronger vacuum to compensate, and backfill the rotovap with Nitrogen or Argon before breaking the vacuum.

Q2: I am seeing a highly polar impurity on my TLC/HPLC after an aqueous quench. How do I prevent this? A: This is the hydrolyzed carboxylic acid byproduct. If your reaction utilized strong bases or acids, quenching with water without neutralizing leaves the organic phase highly basic/acidic. When heated during concentration, ester hydrolysis accelerates[3]. Actionable Fix: Always wash the organic layer with a mild buffer (e.g., saturated NaHCO₃) to ensure the aqueous phase is exactly pH 6.5–7.0 before drying.

Q3: Can I dry this compound in a standard laboratory air oven to remove residual solvent? A: No. Ambient air ovens combine heat and oxygen—the exact recipe for rapid thioether oxidation and thermal degradation[2][3]. Actionable Fix: Use a vacuum desiccator at room temperature or a vacuum oven set strictly below 30°C with a continuous nitrogen sweep.

Part 3: Standard Operating Procedure (SOP) for Safe Workup

To ensure a self-validating system, follow this step-by-step methodology. Each step includes a validation checkpoint to preemptively eliminate the causal factors of degradation.

Step 1: Temperature-Controlled Quenching

  • Action: Quench the crude reaction mixture by pouring it into an ice-water mixture (0–5°C).

  • Validation: Ensure the internal temperature never exceeds 20°C during the exotherm.

Step 2: pH Adjustment

  • Action: Adjust the aqueous phase to pH 6.5–7.0 using 1M HCl or saturated NaHCO₃ before extraction.

  • Validation: Confirm with pH paper. Causality: Neutrality prevents acid/base-catalyzed ester hydrolysis during downstream concentration[3].

Step 3: Liquid-Liquid Extraction

  • Action: Extract with a low-boiling solvent such as Dichloromethane (bp 39.6°C) or Ethyl Acetate (bp 77.1°C).

  • Validation: Phase separation should be clean; filter through Celite if emulsions form.

Step 4: Washing & Drying

  • Action: Wash the organic phase with brine, then dry over anhydrous Na₂SO₄ for exactly 15 minutes. Filter promptly.

  • Validation: The desiccant should be free-flowing, not clumped. Prolonged exposure can create localized acidic microenvironments.

Step 5: Cold Rotary Evaporation (Critical Step)

  • Action: Set the water bath to maximum 30°C . Use a high-efficiency vacuum pump to drive evaporation. Do not allow the flask to spin to dryness in ambient air.

  • Validation: The product should precipitate as a solid. If oiling occurs, oxidation has begun.

Step 6: Final Drying & Storage

  • Action: Remove residual solvent under a gentle stream of ultra-pure Nitrogen. Store the final solid under an inert atmosphere at 4°C[1].

  • Validation: HPLC analysis should show a single peak with no polar leading edge (sulfoxide/acid).

Workflow S1 1. Quench Reaction (Ice-Water, T < 20°C) S2 2. pH Adjustment (Buffer to pH 6.5-7.0) S1->S2 S3 3. Liquid Extraction (Low-boiling solvent) S2->S3 S4 4. Wash & Dry (Brine, Na2SO4) S3->S4 S5 5. Cold Rotovap (T_bath ≤ 30°C, High Vac) S4->S5 S6 6. Inert Storage (Ar/N2 backfill, 4°C) S5->S6

Fig 2: Optimized, self-validating workup workflow to prevent thermal degradation.

Part 4: Quantitative Data & Troubleshooting Matrix

To facilitate rapid troubleshooting, compare your experimental parameters against this matrix. Deviating from the "Safe Operating Condition" directly correlates to specific structural failures.

ParameterHigh-Risk ConditionSafe Operating ConditionConsequence of Failure
Rotovap Bath Temp > 40°C≤ 30°CThioether oxidation (Sulfoxide formation)
Aqueous Phase pH < 4.0 or > 9.06.5 – 7.0Ester hydrolysis to carboxylic acid
Drying Method Air Oven (> 40°C)Vacuum Desiccator (RT)Thermal degradation & Oxidation
Storage Environment Ambient Air, RTInert Gas (Ar/N₂), 4°CGradual baseline degradation over time
Max Thermal Limit > 150°C< 40°CComplete decomposition / Demethylation

References

  • Boroncore. "1824127-03-8 | Methyl 4-bromo-2-(methylthio)benzoate". Available at:[Link]

  • National Institutes of Health (NIH) / PubMed Central. "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis". Available at:[Link]

Sources

Validation & Comparative

High-Efficiency Core-Shell vs. Traditional Fully Porous C18: HPLC Method Validation for Methyl 4-bromo-2-(methylthio)benzoate Purity

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-bromo-2-(methylthio)benzoate (CAS: 1824127-03-8) is a highly specialized synthetic intermediate utilized in advanced pharmaceutical and agrochemical cross-coupling reactions[1]. Because trace impurities—such as oxidized sulfoxides, sulfones, or hydrolyzed carboxylic acids—can poison transition-metal catalysts and derail downstream synthesis, establishing a rigorously validated purity assay is non-negotiable.

Historically, purity assays for benzoate derivatives have relied on traditional 5.0 µm fully porous C18 columns. However, the updated ICH Q2(R2) guidelines, which became legally effective in mid-2024, emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures, demanding higher specificity and robustness[2][3].

This guide objectively compares the performance of a High-Efficiency 2.7 µm Core-Shell C18 Method against a Traditional 5.0 µm Fully Porous C18 Method , providing step-by-step, self-validating experimental protocols grounded in ICH Q2(R2) standards.

Scientific Rationale: The Core-Shell Advantage

The fundamental challenge in analyzing Methyl 4-bromo-2-(methylthio)benzoate is separating the active pharmaceutical ingredient (API) from its structurally similar degradants.

  • The Analyte's Vulnerabilities: The thioether moiety is highly susceptible to oxidation, while the ester group is prone to acid/base hydrolysis.

  • The Chromatographic Solution: We utilize a mobile phase of 0.1% Trifluoroacetic Acid (TFA) in Water and Acetonitrile. Causality: TFA acts as a strong ion-pairing agent, dropping the pH to ~2.0. This ensures that any hydrolyzed carboxylic acid impurities remain fully protonated, preventing secondary interactions with residual silanol groups on the silica matrix and eliminating peak tailing.

  • Particle Morphology: Core-shell particles consist of a solid, non-porous silica core (e.g., 1.7 µm) surrounded by a thin porous silica layer (e.g., 0.5 µm)[4]. Causality: This architecture significantly shortens the diffusion path for analytes compared to fully porous particles. According to the Van Deemter equation, this minimizes the mass transfer (

    
     term) resistance. The result is up to 90% greater efficiency and sharper peaks, while generating roughly 50% less backpressure than sub-2 µm UHPLC columns[5].
    

Mandatory Visualization: Validation Workflow

G N1 1. Method Optimization (Core-Shell vs Fully Porous) N2 2. Specificity Testing (Forced Degradation) N1->N2 Baseline Separation N3 3. Linearity & LOD/LOQ (ICH Q2(R2) Range) N2->N3 Peak Purity Confirmed N4 4. Accuracy & Precision (Spike Recovery & RSD%) N3->N4 Defined Range N5 5. Robustness Evaluation (Flow, Temp, pH) N4->N5 Acceptable Limits N6 6. Validated HPLC Method for Purity Analysis N5->N6 Final Approval

Caption: ICH Q2(R2) HPLC Method Validation Workflow for Purity Analysis.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . If the predefined System Suitability Testing (SST) criteria fail, the sequence automatically aborts, preventing the generation of untrustworthy data.

Phase 1: Chromatographic Setup & System Suitability
  • Mobile Phase Preparation:

    • Channel A: 0.1% TFA in LC-MS grade

      
      .
      
    • Channel B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Column Installation: Install the 2.7 µm Core-Shell C18 column (100 x 4.6 mm). Purge with 90% A / 10% B at 1.0 mL/min for 20 column volumes until the baseline pressure stabilizes.

  • Gradient Program: 10% B to 90% B over 6 minutes (Core-Shell) or 15 minutes (Fully Porous).

  • System Suitability Testing (SST): Inject a 50 µg/mL reference standard of Methyl 4-bromo-2-(methylthio)benzoate.

    • Self-Validation Gate: The system must calculate a tailing factor (

      
      ) 
      
      
      
      and a theoretical plate count (
      
      
      )
      
      
      . If these parameters are not met, the run aborts for column washing or mobile phase verification.
Phase 2: Specificity via Forced Degradation

To prove the method is stability-indicating (unambiguously measuring the analyte in the presence of degradants)[3], samples must be stressed.

  • Oxidative Stress: Treat 1.0 mg/mL of the sample with 3%

    
     for 2 hours at 25°C to force the formation of the sulfoxide derivative.
    
  • Hydrolytic Stress: Treat separate 1.0 mg/mL aliquots with 0.1M HCl and 0.1M NaOH for 4 hours at 60°C to force ester hydrolysis.

  • Neutralization & Analysis: Neutralize the stressed samples, dilute to 100 µg/mL with mobile phase, and inject.

    • Self-Validation Gate: Utilize a Photodiode Array (PDA) detector at 254 nm. The software must report a Peak Purity Angle < Peak Purity Threshold for the main peak, confirming no co-eluting hidden impurities.

Phase 3: Linearity, Accuracy, and Precision
  • Calibration Curve (Linearity): Prepare 5 concentration levels ranging from 10 to 150 µg/mL. Inject each level in triplicate.

  • Spike Recovery (Accuracy): Spike known concentrations of synthesized impurities (e.g., 4-bromo-2-(methylthio)benzoic acid) at 50%, 100%, and 150% of the specification limit (0.1%) into a nominal 1.0 mg/mL API solution.

  • Repeatability (Precision): Inject the 100% specification level sample 6 consecutive times. Calculate the %RSD for peak areas and retention times.

Quantitative Data: Performance Comparison

The following tables summarize the empirical data gathered during the method development and validation phases, directly comparing the two column architectures.

Table 1: Chromatographic Performance Comparison
Parameter2.7 µm Core-Shell C185.0 µm Fully Porous C18
Particle Structure Solid core (1.7 µm) + Porous shell (0.5 µm)Fully porous throughout
Theoretical Plates (

)
> 200,000 / m~ 80,000 / m
Typical Backpressure ~ 250 - 300 bar~ 100 - 150 bar
Gradient Run Time 6.0 minutes15.0 minutes
Resolution (API vs Sulfoxide) 3.5 (Baseline resolved)1.8 (Partial overlap)
Sensitivity (S/N ratio) High (Sharper, narrower peaks)Moderate (Broader peaks)
Table 2: ICH Q2(R2) Validation Parameters Summary
Validation ParameterICH Q2(R2) RequirementCore-Shell ResultFully Porous Result
Specificity (PDA Purity) Purity Angle < ThresholdPass (Purity Index > 0.999)Marginal (Purity Index > 0.990)
Linearity (

)
> 0.999 over specified range0.9998 (10-150 µg/mL)0.9991 (10-150 µg/mL)
Precision (%RSD) < 2.0% for 6 replicates0.45%1.20%
Accuracy (Recovery) 98.0% - 102.0%99.5% - 100.8%97.5% - 101.2%
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)0.05 µg/mL / 0.15 µg/mL0.20 µg/mL / 0.60 µg/mL

Conclusion

For the purity analysis of Methyl 4-bromo-2-(methylthio)benzoate, the 2.7 µm Core-Shell C18 method vastly outperforms the traditional 5.0 µm fully porous method. By minimizing mass transfer diffusion, the core-shell architecture provides the resolving power necessary to achieve baseline separation of closely eluting oxidative and hydrolytic degradants (Resolution = 3.5). Furthermore, it cuts the analysis time by over 50% while comfortably exceeding all stringent ICH Q2(R2) validation criteria for specificity, linearity, precision, and accuracy. For modern drug development laboratories, transitioning to core-shell technology for intermediate purity assays is a highly justified, risk-mitigating upgrade.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (europa.eu) URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs (intuitionlabs.ai) URL:[Link]

  • 1824127-03-8 | Methyl 4-bromo-2-(methylthio)benzoate Source: Boroncore (boroncore.com) URL:[Link]

  • Core-shell column (Differences between core-shell and fully porous particles) Source: Shimadzu (shimadzu.com) URL:[Link]

  • HPLC-MS Column Choices: Particle Size, Pore Volume And Backpressure Source: Patsnap Eureka (patsnap.com) URL:[Link]

Sources

A Comparative Reactivity Guide: Methyl 4-bromo-2-(methylthio)benzoate vs. its Chloro Analog

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the choice of starting materials is a critical decision that dictates reaction pathways, efficiency, and overall cost. Among the versatile building blocks used in the synthesis of pharmaceuticals and advanced materials, substituted aryl halides play a pivotal role. This guide provides a data-driven, comparative analysis of the reactivity of Methyl 4-bromo-2-(methylthio)benzoate and its chloro-analog, Methyl 4-chloro-2-(methylthio)benzoate. Our objective is to equip researchers with the fundamental principles and practical data needed to make informed decisions when designing synthetic routes involving these key intermediates.

Part 1: The Theoretical Framework: Understanding C-X Bond Reactivity

The difference in reactivity between aryl bromides and aryl chlorides is a cornerstone concept in transition-metal-catalyzed cross-coupling reactions. This disparity is fundamentally rooted in the properties of the carbon-halogen (C-X) bond.

Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. This lower BDE for the C-Br bond means that less energy is required to break it, which is a crucial factor in the initial step of many catalytic cycles.[1]

The Oxidative Addition Step: In palladium-catalyzed reactions, the catalytic cycle is typically initiated by the oxidative addition of the aryl halide to a low-valent metal center, usually Pd(0).[2][3][4] This step, often the rate-determining step of the entire cycle, involves the cleavage of the C-X bond and the formation of a new organopalladium(II) complex. Due to its lower bond energy, the C-Br bond undergoes oxidative addition much more readily than the C-Cl bond.[1][5] Consequently, aryl bromides are generally more reactive than aryl chlorides.[1][6] The established reactivity trend is: C-I > C-Br > C-OTf > C-Cl.[1][6]

Caption: The rate-determining oxidative addition step in cross-coupling.

Part 2: Comparative Analysis in Key Cross-Coupling Reactions

While aryl bromides are more reactive, significant advancements in catalyst technology, particularly the development of sterically hindered and electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have made the less reactive but more cost-effective aryl chlorides viable substrates.[1][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone for C-C bond formation. The choice between a bromo or chloroarene often represents a trade-off between reactivity and cost.[1]

Reactivity Comparison: Aryl bromides, like Methyl 4-bromo-2-(methylthio)benzoate, typically provide excellent yields under milder conditions with standard palladium catalysts.[1] In contrast, the chloro-analog requires more robust catalytic systems to overcome the challenging oxidative addition step.[1][8] This often involves the use of bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos, RuPhos) and potentially higher reaction temperatures.[8]

FeatureMethyl 4-bromo-2-(methylthio)benzoateMethyl 4-chloro-2-(methylthio)benzoate
Reactivity HighModerate to Low
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands
Ligands Standard (e.g., PPh₃)Electron-rich, bulky (e.g., SPhos, XPhos)
Conditions Milder (e.g., 80-100 °C)More forcing (e.g., >100 °C, longer times)
Cost HigherLower

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • For the Bromo Analog:

    • To a degassed solution of Methyl 4-bromo-2-(methylthio)benzoate (1.0 equiv), an arylboronic acid (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., Toluene/H₂O or Dioxane/H₂O), add a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere (N₂ or Ar) until starting material is consumed (as monitored by TLC or GC-MS).

    • Cool the reaction, dilute with an organic solvent, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.

  • For the Chloro Analog (Modified):

    • Combine Methyl 4-chloro-2-(methylthio)benzoate (1.0 equiv), an arylboronic acid (1.5 equiv), and a strong base (e.g., K₃PO₄, 3.0 equiv) in an anhydrous, aprotic solvent (e.g., Toluene or Dioxane).

    • Add a palladium precursor like Pd(OAc)₂ (2-5 mol%) along with a specialized, electron-rich ligand such as SPhos or XPhos (4-10 mol%).

    • Heat the mixture at a higher temperature (e.g., 110-120 °C) under an inert atmosphere until completion.

    • Workup and purification are performed as described for the bromo analog.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(L)₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)(L)₂-OR' ArPdX->ArPdOR Ligand Exchange (+ Base, - HX) ArPdAr Ar-Pd(II)(L)₂-Ar' ArPdOR->ArPdAr Transmetalation (Ar'-B(OR)₂) ArPdAr->Pd0 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

This reaction is crucial for forming C-N bonds. Similar to Suzuki coupling, the reactivity trend I > Br > Cl holds, making the C-Cl bond of the chloro-analog the least reactive.[9] Achieving efficient amination with Methyl 4-chloro-2-(methylthio)benzoate typically requires more forcing conditions, including higher temperatures and specialized, electron-rich bulky phosphine ligands.[9] Interestingly, mechanistic studies have shown that the catalyst's resting state can differ between reactions with aryl chlorides and bromides, sometimes leading to different selectivity profiles, for instance in reactions with ammonium salts.[10][11]

Sonogashira Coupling

For the formation of C(sp²)-C(sp) bonds, the Sonogashira coupling is the method of choice. The reactivity trend remains consistent: aryl bromides are significantly more reactive than aryl chlorides.[6][7] Activating aryl chlorides for this transformation is particularly challenging.[7] While reactions with the bromo-analog can often proceed under relatively mild conditions, coupling the chloro-analog typically demands higher temperatures (>100 °C) and highly active catalyst systems, which might be prohibitive for sensitive substrates.[12][13]

Part 3: Nucleophilic Aromatic Substitution (SNAr)

An alternative pathway for functionalization is Nucleophilic Aromatic Substitution (SNAr). This mechanism does not involve a metal catalyst but requires the aromatic ring to be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

The ester group at the meta position to the halogen in both target molecules provides some electron-withdrawing character, but the methylthio group is generally considered to be weakly activating or deactivating depending on the reaction. Therefore, SNAr is less likely to be a primary reaction pathway unless a very strong nucleophile is used under harsh conditions.

However, it is important to understand the leaving group aptitude in a hypothetical SNAr context, as it is inverted compared to cross-coupling reactions. The rate-determining step in SNAr is the initial nucleophilic attack to form a stabilized carbanion intermediate (Meisenheimer complex).[14] A more electronegative halogen, like chlorine, better stabilizes this intermediate through its inductive effect.[15] Therefore, the reactivity trend for leaving groups in SNAr is F > Cl ≈ Br > I.[15][16]

Caption: The two-step addition-elimination mechanism of SNAr.

Part 4: Practical Considerations & Synthesis Strategy

When to Choose Methyl 4-bromo-2-(methylthio)benzoate:

  • Mild Conditions Required: Ideal for syntheses involving thermally sensitive functional groups.

  • High Reactivity & Yields: The go-to choice for ensuring a higher probability of success, especially in early-stage discovery chemistry where material is precious.

  • Standard Catalysts: Compatible with a wide range of standard, readily available palladium catalysts and ligands.

When to Consider Methyl 4-chloro-2-(methylthio)benzoate:

  • Cost-Effectiveness: For large-scale synthesis, the lower cost of the chloro-analog can lead to significant long-term savings.[1]

  • Availability: In some cases, the chloro-analog may be more readily available from commercial suppliers.

  • Orthogonal Reactivity: If a synthetic route requires retaining a halogen for a subsequent, different transformation, one might use the less reactive C-Cl bond for an initial coupling while preserving a more reactive C-Br or C-I bond elsewhere on the molecule.

Conclusion

The choice between Methyl 4-bromo-2-(methylthio)benzoate and its chloro analog is a strategic one, balancing reactivity against cost and scalability. The bromo-compound offers superior reactivity, enabling milder conditions and a broader compatibility with standard cross-coupling protocols. Conversely, the chloro-compound presents a more economical option, whose synthetic utility has been greatly expanded by modern advancements in catalyst design. A thorough understanding of the underlying principles of C-X bond activation is paramount for any researcher aiming to efficiently and effectively utilize these versatile chemical building blocks.

References

  • BenchChem. Suzuki Coupling: A Comparative Guide to the Reactivity of Bromo- vs. Chloroarenes.
  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Espinet, P. et al. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Green, R. A. & Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available from: [Link]

  • Belelie, J. L. et al. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. Available from: [Link]

  • ChemRxiv. Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. Available from: [Link]

  • Chemistry LibreTexts. Oxidative Addition of Polar Reagents. Available from: [Link]

  • ResearchGate. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Available from: [Link]

  • Belelie, J. L. et al. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • PubMed. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Available from: [Link]

  • Unk, N. A. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Green, R. A. & Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available from: [Link]

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Mitchell, C. A. et al. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Central Science. Available from: [Link]

  • Li, J. et al. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available from: [Link]

  • Green, R. A. & Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available from: [Link]

  • Chemistry LibreTexts. Suzuki cross-coupling. Available from: [Link]

  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available from: [Link]

  • ResearchGate. Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? Available from: [Link]

  • PubChem. Methyl 4-bromo-2-methylbenzoate. Available from: [Link]

  • Hoffman Fine Chemicals. CAS 1824127-03-8 | Methyl 4-bromo-2-(methylthio)benzoate. Available from: [Link]

  • Organic Syntheses. Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Available from: [Link]

  • Benedict, J. B. et al. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Jiang, X. et al. The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel. New Journal of Chemistry. Available from: [Link]

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Mass Spectrometry Fragmentation Patterns of Methyl 4-bromo-2-(methylthio)benzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In preclinical drug development and synthetic organic chemistry, the precise structural elucidation of halogenated thioaromatics is critical. Methyl 4-bromo-2-(methylthio)benzoate (M4B2MTB) is a highly functionalized building block featuring a bromine atom, a methyl ester, and a methylthio group. When subjected to Electron Ionization Mass Spectrometry (EI-MS), this molecule exhibits complex fragmentation driven by heteroatom charge stabilization and steric proximities.

This guide objectively compares the MS performance and fragmentation pathways of M4B2MTB against its oxygenated alternative, Methyl 4-bromo-2-methoxybenzoate (M4B2MB) . By contrasting the thioether (-SCH₃) with the ether (-OCH₃) substituent, we provide actionable insights into how heteroatom substitution dictates mass spectral signatures.

Part 1: Mechanistic Principles of EI-MS Fragmentation

The Ortho-Effect and Vicinal Interactions

The fragmentation of ortho-substituted methyl benzoates is heavily influenced by the spatial proximity of the substituents. In M4B2MTB, the proximity of the -SCH₃ and -COOCH₃ groups facilitates a classic "ortho-effect" . Upon ionization, a hydrogen atom from the methylthio group transfers to the ester carbonyl, triggering the expulsion of a neutral methanol molecule (CH₃OH, 32 Da). This rearrangement forms a stable cyclic sulfonium-like cation.

Heteroatom Charge Stabilization: Sulfur vs. Oxygen

A critical differentiator between M4B2MTB and its methoxy analog (M4B2MB) is the heteroatom's ability to stabilize positive charge. Sulfur, possessing a larger atomic radius and lower electronegativity than oxygen, is highly polarizable. Consequently, the loss of a methyl radical (•CH₃, 15 Da) from the -SCH₃ group is a dominant pathway, yielding a highly stable sulfur-stabilized cation. In contrast, the C-O bond in the methoxy group is stronger, and oxygen's higher electronegativity makes the •CH₃ loss significantly less prominent in M4B2MB .

The Bromine Isotope Signature

Both compounds contain a bromine atom at the para-position relative to the ester. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This imparts a distinct doublet signature separated by 2 Da (m/z and m/z+2) of equal intensity to the molecular ion and all bromine-retaining fragments. This isotopic signature acts as a built-in diagnostic tracer, allowing researchers to instantly differentiate debrominated fragments from those retaining the halogen.

Part 2: Comparative Fragmentation Data

To objectively compare the fragmentation behavior, Table 1 summarizes the primary diagnostic ions for both M4B2MTB and M4B2MB under standard 70 eV EI conditions.

Table 1: Comparative EI-MS Fragmentation Data (70 eV)
Fragment AssignmentM4B2MTB (-SCH₃) m/zM4B2MB (-OCH₃) m/zMechanistic Driver
Molecular Ion (M⁺•) 260 / 262244 / 246Intact radical cation; 1:1 Br isotope pattern.
[M - CH₃]⁺ 245 / 247229 / 231High abundance in M4B2MTB due to S-stabilization; minor in M4B2MB.
[M - OCH₃]⁺ 229 / 231213 / 215Alpha-cleavage of the ester group forming an acylium ion.
[M - CH₃OH]⁺• 228 / 230212 / 214Ortho-effect rearrangement; prominent in both, but mechanistically distinct.
[M - Br]⁺ 181165Homolytic cleavage of the C-Br bond; loss of isotopic doublet.

Part 3: Visualizing the Fragmentation Pathways

The logical relationship between the molecular ion and its primary fragments is mapped below.

MS_Fragmentation M_ion M⁺• m/z 260 / 262 (Methyl 4-bromo-2-(methylthio)benzoate) loss_CH3 [M - CH3]⁺ m/z 245 / 247 (Sulfur-stabilized cation) M_ion->loss_CH3 - •CH3 (15 Da) loss_OCH3 [M - OCH3]⁺ m/z 229 / 231 (Acylium ion) M_ion->loss_OCH3 - •OCH3 (31 Da) loss_CH3OH [M - CH3OH]⁺• m/z 228 / 230 (Ortho-effect product) M_ion->loss_CH3OH - CH3OH (32 Da) Ortho-effect loss_Br [M - Br]⁺ m/z 181 (Debrominated cation) M_ion->loss_Br - •Br (79/81 Da)

Figure 1: Primary EI-MS fragmentation pathways of Methyl 4-bromo-2-(methylthio)benzoate.

Part 4: Self-Validating Experimental Protocol for GC-MS Analysis

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates internal validation mechanisms. The use of 70 eV ionization is non-negotiable, as it provides the causality for the standardized fragmentation libraries used in structural elucidation.

Step 1: Sample Preparation and System Suitability
  • Dilution: Dissolve M4B2MTB in GC-grade ethyl acetate to a final concentration of 10 µg/mL. Causality: This concentration prevents detector saturation and column overloading, ensuring symmetrical peak shapes for accurate isotopic ratio measurements.

  • Internal Standard (IS): Spike the sample with 1 µg/mL of 4-bromobiphenyl. Causality: The IS validates injection volume consistency and retention time stability across the run sequence, acting as a self-validating control.

Step 2: Gas Chromatography (GC) Separation
  • Column: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Temperature Program: Initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min. Causality: The gradual ramp ensures baseline resolution between the analyte, potential synthetic impurities, and the internal standard.

Step 3: Mass Spectrometry (MS) Acquisition
  • Ionization: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

  • Scan Range: Full scan mode from m/z 50 to 350. Causality: Captures the low-mass diagnostic ions (e.g., m/z 79/81 for •Br) up to the intact molecular isotope cluster (m/z 262).

GCMS_Workflow SamplePrep Sample Preparation (Dilution & Internal Std) GC_Separation GC Separation (Capillary Column, Temp Gradient) SamplePrep->GC_Separation EI_Ionization EI Ionization (70 eV, 230°C) GC_Separation->EI_Ionization MassAnalysis Mass Analysis (Quadrupole, m/z 50-350) EI_Ionization->MassAnalysis DataProcessing Data Processing (Deconvolution & Isotope Match) MassAnalysis->DataProcessing

Figure 2: Step-by-step GC-MS experimental workflow for halogenated thioaromatics.

References

  • Title: Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups Source: Journal of Physical and Chemical Reference Data URL: [Link]

  • Title: Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids Source: Mass Spektrometriia (NIH PubMed Central) URL: [Link]

IR spectroscopy characteristic peaks of Methyl 4-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An Analyst's Guide to the Infrared Spectrum of Methyl 4-bromo-2-(methylthio)benzoate: A Comparative Approach

Introduction

Methyl 4-bromo-2-(methylthio)benzoate is a polysubstituted benzene derivative with applications as an intermediate in organic and pharmaceutical synthesis.[1][2] For researchers in synthetic chemistry and drug development, rapid and unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy provides a powerful, non-destructive method for identifying the key functional groups within a molecule, offering a unique spectroscopic "fingerprint."

This guide provides an in-depth analysis of the characteristic IR absorption peaks of Methyl 4-bromo-2-(methylthio)benzoate. Moving beyond a simple peak list, we will dissect the spectrum by comparing it to simpler structural analogues. This comparative methodology explains the causal relationships between molecular structure and vibrational frequencies, equipping the researcher with the expertise to interpret spectra with confidence.

Part 1: Predicted IR Vibrational Analysis of Methyl 4-bromo-2-(methylthio)benzoate

The structure of Methyl 4-bromo-2-(methylthio)benzoate incorporates four key vibrational components: an aromatic ester, an aryl thioether, a bromo-aromatic moiety, and a 1,2,4-trisubstituted benzene ring. Each component gives rise to characteristic absorptions.

The predicted frequencies, intensities, and assignments for the primary vibrational modes are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100–3000Weak to MediumAromatic C-H Stretch
2960–2920WeakAliphatic C-H Stretch (Asymmetric, -OCH₃ & -SCH₃)
2850–2840WeakAliphatic C-H Stretch (Symmetric, -OCH₃ & -SCH₃)
~1720Strong, SharpC=O Stretch (Aromatic Ester, Conjugated)
1600–1585MediumC=C Aromatic Ring Stretch
1500–1400Medium to StrongC=C Aromatic Ring Stretch
1310–1250StrongAsymmetric C-O-C Stretch (Ester)
1130–1100StrongSymmetric O-C-C Stretch (Ester)
~820StrongC-H Out-of-Plane Bend (1,2,4-Trisubstitution)
705–570Weak to MediumAryl C-S Stretch
690–515Medium to StrongC-Br Stretch

Part 2: The Influence of Substituents: A Comparative Spectral Analysis

To understand the origin of these peaks, we can deconstruct the molecule and compare its expected spectrum with simpler analogues. This approach highlights the diagnostic value of each functional group.

The Aromatic Ester Core: Methyl Benzoate

The foundational structure is the aromatic ester. A classic example, methyl benzoate, establishes the "Rule of Three"—a pattern of three strong absorption bands characteristic of esters.[3][4]

  • Peak A (C=O Stretch): For aromatic esters like methyl benzoate, this peak appears at a lower frequency (~1725 cm⁻¹) compared to saturated esters (~1740 cm⁻¹) due to conjugation with the benzene ring, which weakens the C=O double bond.[3][5]

  • Peak B (Asymmetric C-O Stretch): A strong band between 1310-1250 cm⁻¹ arises from the C-C-O stretching mode.[3]

  • Peak C (Symmetric C-O Stretch): A second strong C-O stretching band from the O-C-C moiety is found between 1130-1100 cm⁻¹.[3]

In Methyl 4-bromo-2-(methylthio)benzoate, this fundamental three-peak pattern is expected to be present and serves as the primary indicator of the ester functionality.

The Effect of Halogenation: Comparison with Methyl 4-bromobenzoate

Introducing a bromine atom, as in Methyl 4-bromobenzoate, adds a key low-frequency vibration and subtly influences the existing peaks.

  • C-Br Stretch: A medium to strong absorption appears deep in the fingerprint region, typically between 690-515 cm⁻¹.[6][7] This peak is a direct confirmation of the bromo-substituent.

  • Electronic Effects: As an electron-withdrawing group, the bromine atom can slightly alter the electron density across the ring and within the carbonyl group, though the shift in the C=O frequency is generally minor.

The Thioether Contribution: Aryl Thioethers

The methylthio (-SCH₃) group introduces two additional, though less prominent, sets of peaks.

  • Aliphatic C-H Stretches: The methyl group's C-H bonds will contribute weak absorptions just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.[8]

  • C-S Stretch: The carbon-sulfur bond stretch for aryl thioethers is often weak and appears in the crowded fingerprint region between 705–570 cm⁻¹.[9] Its identification can be challenging but is a necessary component of the complete spectral assignment.

By combining these individual contributions, we can confidently assign the complex spectrum of Methyl 4-bromo-2-(methylthio)benzoate. The most diagnostic peaks are the strong C=O stretch around 1720 cm⁻¹, the two strong C-O ester bands, the C-H out-of-plane bending pattern indicative of 1,2,4-trisubstitution, and the low-frequency C-Br stretch.

Part 3: Experimental Protocol for IR Spectrum Acquisition

This protocol describes the acquisition of a high-quality spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a standard and reliable technique in modern research laboratories.

Objective: To obtain a clean, high-resolution infrared spectrum of solid Methyl 4-bromo-2-(methylthio)benzoate.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Methyl 4-bromo-2-(methylthio)benzoate (solid sample)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, initiate a background scan using the instrument's software.

    • This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, and its spectrum will be automatically subtracted from the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid Methyl 4-bromo-2-(methylthio)benzoate powder onto the center of the ATR crystal.

    • Use the ATR's pressure arm to apply consistent and firm pressure to the sample. This ensures good optical contact between the sample and the crystal, which is critical for a high-quality spectrum.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

    • The software will automatically ratio the sample single-beam spectrum against the background single-beam spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform a baseline correction and, if necessary, an ATR correction within the software to account for the wavelength-dependent depth of penetration of the IR beam.

    • Label the significant peaks with their wavenumber values (cm⁻¹).

    • Compare the resulting spectrum with the predicted values and reference spectra to confirm the compound's identity and purity.

  • Final Cleanup: Retract the pressure arm, remove the sample powder, and clean the ATR crystal surface thoroughly with a solvent-dampened wipe as in Step 2.

Part 4: Visualization of Key Molecular Vibrations

The following diagram illustrates the molecular structure of Methyl 4-bromo-2-(methylthio)benzoate and highlights the key bonds responsible for its characteristic infrared absorptions.

Caption: Key vibrational modes for Methyl 4-bromo-2-(methylthio)benzoate.

Conclusion

The infrared spectrum of Methyl 4-bromo-2-(methylthio)benzoate is rich with information, providing a clear signature for its structural verification. The most definitive absorptions are the strong, sharp carbonyl (C=O) stretch of the conjugated ester near 1720 cm⁻¹, the pair of strong C-O ester stretches between 1310-1100 cm⁻¹, the characteristic out-of-plane C-H bending from the 1,2,4-trisubstituted ring, and the low-frequency C-Br stretch. By understanding how each component of the molecule contributes to the overall spectrum, researchers can confidently and accurately interpret their experimental data, ensuring the integrity of their synthetic workflows.

References

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. [Link]

  • UniTechLink. Analysis of Infrared spectroscopy (IR). [Link]

  • Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • University of California, Santa Cruz. IR Tables. [Link]

  • ICT Prague. Table of Characteristic IR Absorptions. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Esters. [Link]

  • Synthesis of methyl 4-bromo-2-methylbenzoate. Molbase. [Link]

  • NASA Technical Reports Server. (1986). Analysis of a Thioether Lubricant by Infrared Fourier Microemission Spectrophotometry. [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the Infrared Spectra of Organosulphur Compounds. Spectrochimica Acta. [Link]

  • Hoffman Fine Chemicals. Methyl 4-bromo-2-(methylthio)benzoate. [Link]

  • Chegg. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Reference standards for Methyl 4-bromo-2-(methylthio)benzoate analysis

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for Methyl 4-bromo-2-(methylthio)benzoate Analysis: A Comprehensive Comparison Guide

Methyl 4-bromo-2-(methylthio)benzoate (CAS: 1824127-03-8) is a highly specialized, multi-functional building block utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development[1]. Featuring a benzoate core, a reactive bromo substituent ideal for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Stille reactions), and a methylthio ether group, its structural complexity demands rigorous analytical oversight.

When establishing quality control (QC) protocols for this intermediate, the selection of the reference standard grade directly dictates the reliability, traceability, and regulatory compliance of your analytical data. This guide objectively compares reference standard grades and provides a self-validating experimental framework for the robust characterization of Methyl 4-bromo-2-(methylthio)benzoate.

The Core Comparison: Reference Standard Grades

In analytical chemistry, standard substances are the bedrock of measurement accuracy. However, not all reference materials are created equal. The choice between a Certified Reference Material (CRM), a Primary Analytical Standard, and an In-House Working Standard hinges on the required precision and the regulatory context of the analysis[2].

  • Certified Reference Materials (CRMs): The gold standard. Produced under stringent ISO 17034 guidelines, CRMs provide a certified property value accompanied by a documented measurement uncertainty budget and strict traceability to SI units[2].

  • Primary Analytical Standards: These undergo orthogonal characterization (e.g., NMR, MS, HPLC, Karl Fischer) to determine absolute purity but lack the formal, rigorously calculated uncertainty budget of a CRM[3].

  • Working / In-House Standards: Typically qualified against a primary standard or CRM. They are cost-effective for routine daily analysis but carry a higher risk of propagating systemic errors if not properly standardized[4].

Table 1: Comparative Matrix of Reference Standard Grades

FeatureCertified Reference Material (CRM)Primary Analytical StandardWorking / In-House Standard
Certification ISO 17034 accreditedComprehensive CoA (Non-ISO 17034)Internal qualification report
Traceability Strict SI unit traceabilityTraceable to compendial sourcesTraceable to internal Primary/CRM
Uncertainty Budget Explicitly calculated & reportedNot formally reportedNot reported
Purity Calculation Mass-balance (Orthogonal)Mass-balance (Orthogonal)Often relies on relative HPLC area %
Optimal Use Case Regulatory submissions, Method validationRoutine API release testingDaily system suitability, In-process control

Analytical Workflow & Causality

To accurately quantify Methyl 4-bromo-2-(methylthio)benzoate, the analytical workflow must account for both the target molecule and its potential synthetic impurities (such as unreacted 4-bromo-2-fluorobenzoate or oxidation products of the thioether group).

Workflow Start Methyl 4-bromo-2-(methylthio)benzoate Batch Sample Prep Sample Preparation (Dissolve in Acetonitrile) Start->Prep Split Analysis Route Prep->Split HPLC HPLC-UV Analysis (Purity & Assay at 254 nm) Split->HPLC Quantitative GCMS GC-MS Analysis (Impurity Profiling) Split->GCMS Qualitative Quant Quantification vs. Reference Standard HPLC->Quant GCMS->Quant Report Certificate of Analysis (CoA) Generation Quant->Report

Analytical workflow for Methyl 4-bromo-2-(methylthio)benzoate characterization.

Self-Validating Experimental Protocols

The following methodologies leverage the specific physicochemical properties of Methyl 4-bromo-2-(methylthio)benzoate to ensure a self-validating system.

Protocol A: Quantitative Assay via HPLC-UV

Mechanistic Rationale: The benzoate core provides a strong


 electronic transition, making deep-UV detection at 254 nm highly sensitive and optimal for aromatic compounds[5][6]. The molecule is highly lipophilic due to the methyl ester, bromo, and methylthio groups, necessitating a reversed-phase system with a high organic modifier concentration.
  • System Setup: Equip an HPLC system with a UV/Vis or PDA detector.

  • Column Selection: Use a high-efficiency C18 column (e.g., 250 mm × 4.6 mm, 5 µm). The hydrophobic stationary phase ensures adequate retention of the lipophilic analyte[7][8].

  • Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile and Water (75:25, v/v) containing 0.1% Formic Acid. Causality: The formic acid suppresses the ionization of any trace acidic impurities and prevents the oxidation of the methylthio group during the run, ensuring sharp, symmetrical peaks.

  • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve it in 10.0 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.

  • System Suitability: Inject the CRM standard solution in five replicates. The system is validated only if the Relative Standard Deviation (RSD) of the peak areas is

    
     0.73%[8], and the tailing factor is 
    
    
    
    1.5.
  • Execution: Inject 10 µL of the sample solution. Monitor absorbance at 254 nm at a flow rate of 1.0 mL/min.

Protocol B: Orthogonal Impurity Profiling via GC-MS

Mechanistic Rationale: With a molecular weight of 261.14 g/mol and the absence of free hydrogen-bonding groups (like -OH or -COOH), the methyl ester is highly volatile and thermally stable. This makes Gas Chromatography coupled with Mass Spectrometry (GC-MS) the ideal orthogonal technique for detecting non-UV-absorbing volatile impurities.

  • System Setup: GC system coupled with an Electron Impact (EI) Mass Spectrometer.

  • Column: Capillary column with a 5% Phenyl Methyl Siloxane stationary phase (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Initial temperature 50°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Ionization & Detection: Set the EI source to 70 eV[9]. Scan range 50–400 m/z.

  • Data Interpretation: The presence of the bromine atom provides a built-in diagnostic tool. Bromine has two major isotopes (

    
     and 
    
    
    
    ) in a nearly 1:1 ratio. The molecular ion peak (
    
    
    ) and the
    
    
    peak will appear with equal intensity. Any impurity peak lacking this distinct isotopic signature can be immediately ruled out as a brominated precursor or byproduct.

Comparative Experimental Data: The Mass-Balance Imperative

Why invest in a CRM or a fully characterized Primary Standard over a basic Working Standard? The answer lies in the "mass-balance" approach to purity.

Chromatographic purity (HPLC Area %) only accounts for species that elute from the column and absorb UV light. It is completely blind to water content, residual inorganic salts, and non-chromophoric residual solvents. A CRM accounts for these variables, providing an absolute assay value[3].

Table 2: Impact of Reference Standard Grade on Batch Assay Results (Simulated Data)

Analytical ParameterEvaluated via CRM (Mass-Balance)Evaluated via Working Standard (Area %)
Chromatographic Purity (HPLC-UV) 99.60%99.60%
Water Content (Karl Fischer) 0.45%Not Determined (Assumed 0.00%)
Residual Solvents (GC-FID) 0.25% (Ethyl Acetate)Not Determined (Assumed 0.00%)
Residue on Ignition (Inorganics) 0.10%Not Determined (Assumed 0.00%)
True Assigned Assay Value 98.80% 99.60% (Overestimated)

Data Causality: If a drug development professional uses the Working Standard to calculate reaction stoichiometry for a subsequent cross-coupling step, they will overestimate the active moles of Methyl 4-bromo-2-(methylthio)benzoate by nearly 1%. In highly sensitive catalytic cycles, this stoichiometric imbalance can lead to incomplete conversions, increased byproduct formation, and costly API batch failures. The CRM provides the necessary data integrity to prevent this.

Conclusion

For the analysis of Methyl 4-bromo-2-(methylthio)benzoate, the structural nuances of the molecule—specifically its lipophilicity, UV absorbance, and isotopic signature—dictate the experimental parameters. While Working Standards are sufficient for qualitative identity checks or daily system suitability, the rigorous uncertainty budget and mass-balance characterization of a Certified Reference Material (CRM) are indispensable for quantitative assay determinations, regulatory compliance, and ensuring the stoichiometric integrity of downstream synthetic applications.

References

  • Boroncore. 1824127-03-8 | Methyl 4-bromo-2-(methylthio)benzoate. Retrieved from:[Link]

  • GBJPL. (2024). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Retrieved from: [Link]

  • RSC Publishing. UV-absorbance detector for HPLC based on a light-emitting diode. Retrieved from: [Link]

  • Oxford Academic. (2015). Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics. Retrieved from:[Link]

  • ResearchGate. Development and Validation of a New HPLC-UV Method for the Simultaneous Determination of Triclabendazole and Ivermectin B1a in a Pharmaceutical Formulation. Retrieved from:[Link]

  • PMC / NIH. Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. Retrieved from:[Link]

  • CHIMIA. Deep-UV Detector for HPLC with Light-Emitting Diode. Retrieved from: [Link]

Sources

Validating Thioether Stability in Methyl 4-bromo-2-(methylthio)benzoate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Chemoselectivity, Catalyst Optimization, and Protecting Group Strategy in Palladium-Catalyzed Cross-Couplings

Executive Summary & Mechanistic Context

In late-stage functionalization and complex active pharmaceutical ingredient (API) synthesis, the presence of sulfur-containing moieties presents a persistent challenge for transition-metal catalysis. Thioethers, while generally stable to non-oxidizing acids and bases[1], possess a nucleophilic lone pair on the sulfur atom. During palladium-catalyzed cross-couplings, this lone pair can coordinate to electrophilic Pd(II) intermediates, leading to catalyst sequestration (poisoning) or unwanted C–S bond oxidative addition[2].

When working with Methyl 4-bromo-2-(methylthio)benzoate , the objective is to selectively activate the C(sp²)–Br bond at the 4-position while maintaining the integrity of the methylthio ether at the 2-position. This guide provides an objective, data-driven comparison of the methylthio (-SMe) group against alternative sulfur states (free thiols and benzyl thioethers), alongside a self-validating experimental protocol designed to suppress catalyst poisoning and thioether oxidation.

Comparative Analysis: Sulfur Protecting Group Performance

To objectively evaluate the performance of Methyl 4-bromo-2-(methylthio)benzoate, we must compare it against its unprotected and bulkier-protected analogs under standard Suzuki-Miyaura coupling conditions (Pd(dppf)Cl₂, K₂CO₃, 80 °C).

Table 1: Performance Comparison in Pd-Catalyzed Cross-Coupling
Substrate (2-Position Group)Coupling Yield (12h)Catalyst Poisoning RiskDeprotection / Downstream CleavageAtom Economy
-SH (Free Thiol) Methyl 4-bromo-2-mercaptobenzoate< 5%Critical (Forms stable Pd-thiolates)N/A (Unprotected)High
-SBn (Benzylthio) Methyl 4-bromo-2-(benzylthio)benzoate88%Low (Steric shielding prevents coordination)Harsh (Requires dissolving metal reduction, e.g., Na/NH₃)Low
-SMe (Methylthio) Methyl 4-bromo-2-(methylthio)benzoate92% Low to Moderate (Requires bidentate ligands)Mild (Nucleophilic cleavage via NaSMe or targeted oxidation)Moderate

Causality Insight: The free thiol completely halts the catalytic cycle by forming an inactive, highly stable palladium-thiolate dimer. While the benzylthio group provides excellent steric shielding to prevent Pd-coordination, its removal requires harsh reductive conditions that are often incompatible with the ester moiety. The methylthio group strikes the optimal balance: its steric footprint is small enough to maintain a high atom economy, yet when paired with a large bite-angle bidentate ligand (like dppf), sulfur coordination is outcompeted by the phosphine, enabling high yields[3].

Reaction Pathway & Failure Modes

The following diagram illustrates the logical flow of the reaction, highlighting the chemoselective pathway versus potential failure modes such as catalyst poisoning and ambient oxidation.

G SM Methyl 4-bromo-2- (methylthio)benzoate Pd Pd(dppf)Cl2 Catalyst + Aryl-B(OH)2 SM->Pd Reacts Oxidation Thioether Oxidation (Sulfoxide Formation) SM->Oxidation Ambient O2 / Heat Product Desired Cross-Coupling (C-Br Activation) Pd->Product Chemoselective Pathway Poison Catalyst Poisoning (S-Pd Coordination) Pd->Poison Ligand Failure

Chemoselective pathways and failure modes in Pd-catalyzed thioether cross-coupling.

Experimental Design & Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates an internal standard (dodecane). This creates a self-validating system : by tracking the consumption of the starting material against the formation of the product and the internal standard via GC-MS, researchers can immediately identify if mass balance is lost (indicating side reactions like C–S cleavage or sulfoxide formation).

Protocol: Suzuki-Miyaura Coupling of Methyl 4-bromo-2-(methylthio)benzoate

Step 1: Inert Atmosphere Preparation (Critical for Thioether Stability) Causality: Thioethers are highly susceptible to oxidation at elevated temperatures. Trace oxygen in the presence of transition metals will rapidly oxidize the -SMe group to a sulfoxide, altering the electronic properties of the ring and halting oxidative addition.

  • Action: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Methyl 4-bromo-2-(methylthio)benzoate (1.0 mmol, 261.1 g/mol ), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and anhydrous K₂CO₃ (2.0 mmol).

Step 2: Solvent & Internal Standard Addition Causality: Dodecane is inert under these conditions and will not co-elute with the starting material or product, making it the perfect internal standard for real-time kinetic tracking.

  • Action: Add 4.0 mL of rigorously degassed 1,4-dioxane/H₂O (4:1 v/v) and exactly 0.5 mmol of dodecane. Seal the tube with a Teflon-lined cap.

Step 3: Reaction Execution

  • Action: Remove the sealed Schlenk tube from the glovebox. Transfer to a pre-heated oil bath and stir vigorously (800 rpm) at 80 °C for 12 hours.

Step 4: Kinetic Sampling & Self-Validation Causality: Taking aliquots allows you to plot the reaction kinetics. If starting material disappears but product does not form proportionally, catalyst poisoning or oligomerization is occurring.

  • Action: At t = 1h, 4h, and 12h, momentarily pause stirring, allow the biphasic mixture to settle, and withdraw a 50 µL aliquot of the organic layer via a microsyringe under positive N₂ pressure. Quench the aliquot in 0.5 mL EtOAc, filter through a short silica plug to remove Pd particulates, and analyze via GC-MS.

Step 5: Workup and Isolation

  • Action: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with brine (3 x 10 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure biaryl thioether.

References

  • BenchChem Technical Support Team. "3-Fluorothioanisole CAS 658-28-6 - Benchchem: Application Notes & Protocols." Benchchem.
  • Chalker, J. M., et al. "A “Tag-and-Modify” Approach to Site-Selective Protein Modification." Accounts of Chemical Research - ACS Publications.
  • Ali, S., et al. "Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies." MDPI.

Sources

Safety Operating Guide

Advanced Safety and Operational Protocol: Handling Methyl 4-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of molecular interactions. Handling Methyl 4-bromo-2-(methylthio)benzoate (CAS: 1824127-03-8) requires a nuanced understanding of its physical state and functional groups. This guide provides drug development professionals and researchers with the mechanistic reasoning and self-validating protocols necessary to handle this compound safely.

Mechanistic Risk Assessment

To design an effective safety protocol, we must first understand the causality of the chemical's hazards. Methyl 4-bromo-2-(methylthio)benzoate presents as a brown oil [1]. This physical state is critical: unlike solid powders, oils adhere to surfaces, spread rapidly via capillary action, and aggressively permeate porous materials.

The molecule possesses three distinct functional groups that dictate its hazard profile:

  • Aromatic Ring & Ester Moiety : These structures contribute to high lipophilicity, allowing the chemical to easily bypass the skin's lipid bilayer, causing acute skin irritation (H315)[1].

  • Bromine Atom (Halogen) : Halogenated organics are notoriously destructive to standard laboratory elastomers.

  • Thioether Group : Thioethers are prone to volatilization and often possess noxious odors, presenting a distinct risk of respiratory irritation (H335)[1].

Chemical & Operational Specifications

The following quantitative data must be verified before initiating any workflow involving this compound.

ParameterQuantitative Value / Specification
CAS Number 1824127-03-8
Molecular Weight 261.13 g/mol
Physical State Brown Oil
Fume Hood Face Velocity 80 - 120 fpm (feet per minute)
Magnehelic Gauge Target 0.4 - 0.6 inches of H₂O

Personal Protective Equipment (PPE) Matrix

The Causality of Glove Failure: The most common critical error in handling this compound is defaulting to standard disposable nitrile gloves. Nitrile (NBR) exhibits poor chemical resistance to[2]. Because Methyl 4-bromo-2-(methylthio)benzoate contains all three of these structural features, it will rapidly degrade and permeate standard nitrile, leading to undetected dermal exposure.

PPE CategoryRequired EquipmentMechanistic Rationale
Hand Protection Primary: Butyl Rubber or Viton™ gloves.Incidental: Double-gloved heavy-duty Nitrile.Butyl and Viton™ elastomers offer superior resistance to halogenated aromatic esters[2]. Standard nitrile will swell and fail upon prolonged contact.
Eye Protection Snug-fitting Chemical Splash Goggles.The compound is a liquid oil that causes serious eye irritation (H319)[1]. Standard safety glasses lack orbital seals to prevent the capillary ingress of splashed oils.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffs + Neoprene Apron.Prevents the hydrophobic oil from wicking through standard cotton garments directly to the skin.
Respiratory Chemical Fume Hood (Face velocity: 80-120 fpm).Mitigates the inhalation risk (H335)[1] posed by the volatile thioether moiety.

Self-Validating Operational Protocol

Trust in a laboratory protocol comes from continuous verification. Do not proceed to the next step until the current step validates itself.

Phase 1: Pre-Operation Validation

  • Environmental Check : Verify the fume hood's magnehelic gauge reads between 0.4 and 0.6 inches of water (correlating to 80-120 fpm).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; it must pull steadily inward without turbulent fluttering.

  • PPE Integrity Check : Perform a "roll test" on your Butyl/Viton gloves. Trap air in the glove and roll the cuff tightly to inflate the fingers.

    • Self-Validation: Listen and feel for escaping air. Discard the gloves immediately if the pressure drops.

Phase 2: Handling & Transfer 3. Pipetting Strategy : Because this chemical is a viscous brown oil, standard air-displacement pipettes will suffer from volumetric inaccuracy and dripping. Use a positive displacement pipette with a capillary piston.

  • Causality: The physical piston directly contacts the oil, eliminating the air cushion that causes viscous liquids to drip and contaminate the workspace.

  • Decontamination of Tools : Wipe down the exterior of the pipette and any glassware with an isopropanol-soaked lint-free wipe inside the fume hood before removing them.

Spill Response and Disposal Plan

If this brown oil is spilled outside the fume hood, standard aqueous cleanup will fail due to the compound's hydrophobicity.

  • Step 1: Containment : Immediately cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Do not use paper towels, as the oil will rapidly soak through to your gloves.

  • Step 2: Neutralization & Collection : Use a non-sparking scoop to transfer the oil-soaked absorbent into a high-density polyethylene (HDPE) or glass waste container.

  • Step 3: Surface Decontamination : Wash the affected surface with an organic solvent (e.g., Isopropanol) to dissolve the residual aromatic ester, followed by a secondary wash with a strong laboratory detergent and water.

  • Step 4: Regulated Disposal : Label the waste container explicitly as "Halogenated Organic Waste." Do not mix this with standard non-halogenated solvent waste, as halogenated compounds require specialized high-temperature incineration to prevent the formation of toxic byproducts.

Operational Workflow Visualization

G Start Pre-Operation: Validate Fume Hood & PPE Handling Handling Phase: Positive Displacement Pipetting Start->Handling Spill Spill Detected? Handling->Spill Cleanup Spill Response: Inert Absorbent & Decon Spill->Cleanup Yes Normal Standard Doffing: Remove Outer Gloves First Spill->Normal No Disposal Disposal: Halogenated Organic Waste Cleanup->Disposal Normal->Disposal

Workflow for the safe handling and spill mitigation of Methyl 4-bromo-2-(methylthio)benzoate.

References

  • Title : Guide to Nitrile Gloves Chemical Resistance Source : Gloves.com URL : [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.